molecular formula C16H27BO4 B1529758 Bpin-Cyclohexene-C-COOEt CAS No. 1166829-70-4

Bpin-Cyclohexene-C-COOEt

Número de catálogo: B1529758
Número CAS: 1166829-70-4
Peso molecular: 294.2 g/mol
Clave InChI: QIAHVZXOVXLJRI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bpin-Cyclohexene-C-COOEt is a useful research compound. Its molecular formula is C16H27BO4 and its molecular weight is 294.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h9,12H,6-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAHVZXOVXLJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate is a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. As a vinyl boronate ester integrated into a cyclohexene scaffold that also bears a carboxylate group, this compound serves as a versatile building block. The pinacolboranyl group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The presence of the ethyl ester and the cyclohexene ring offers further opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures, including novel therapeutic agents. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₁₅H₂₅BO₄
Molecular Weight 280.17 g/mol
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar boronate esters.
Boiling Point > 250 °C at 760 mmHg (with decomposition)High boiling point expected due to molecular weight and polarity.
Melting Point < 25 °CLikely a liquid or low-melting solid at room temperature.
Density ~1.0 - 1.1 g/cm³Estimated based on similar organic esters and boronic esters.
Solubility Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). Insoluble in water.The ester and pinacol groups confer solubility in organic media.
Refractive Index ~1.47 - 1.49Inferred from related cyclohexene and boronate ester compounds.

Table 2: Spectroscopic Data (Predicted)

TechniquePredicted Chemical Shifts / Signals
¹H NMR (CDCl₃) δ 6.5-7.0 (m, 1H, vinylic proton), 4.1-4.3 (q, 2H, OCH₂CH₃), 2.0-2.8 (m, 6H, allylic and other ring protons), 1.2-1.4 (s, 12H, pinacol methyls), 1.2-1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) δ 170-175 (C=O), 140-150 (C-B), 130-140 (C=CH), 83-85 (C(CH₃)₂), 60-62 (OCH₂), 25-40 (ring carbons), 24-25 (pinacol methyls), 14-15 (OCH₂CH₃)
¹¹B NMR (CDCl₃) δ 28-32 (broad singlet)
Mass Spec (ESI+) m/z 281.1817 ([M+H]⁺), 303.1636 ([M+Na]⁺)

Synthesis and Experimental Protocols

The synthesis of ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate can be envisioned through several modern synthetic methodologies. A highly plausible and efficient route involves the palladium-catalyzed borylation of a suitable vinyl triflate precursor.

Proposed Synthetic Route: Palladium-Catalyzed Borylation

This approach leverages the readily available ethyl 4-oxocyclohexanecarboxylate as a starting material. The ketone is converted to the corresponding vinyl triflate, which then undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

Experimental Workflow Diagram

G start Ethyl 4-oxocyclohexanecarboxylate reagents1 Triflic anhydride, Base (e.g., 2,6-lutidine) start->reagents1 triflate Ethyl 4-(trifluoromethanesulfonyloxy)cyclohex-3-enecarboxylate reagents2 Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) triflate->reagents2 product Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate reagents1->triflate reagents2->product G boronate Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) boronate->suzuki halide Heterocyclic Halide (Core Scaffold) halide->suzuki product Kinase Inhibitor Precursor suzuki->product

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a valuable building block in organic synthesis and drug discovery. This document details the synthetic protocol, purification methods, and in-depth characterization using modern analytical techniques.

Chemical Properties and Structure

PropertyValue
IUPAC Name ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
Common Name Bpin-Cyclohexene-C-COOEt
CAS Number 1166829-70-4
Molecular Formula C₁₆H₂₇BO₄
Molecular Weight 294.19 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity ≥97.0% (as determined by NMR)[1]
Storage Store at room temperature. For long-term storage, -20°C for one year or -80°C for two years in solvent is recommended.[1]

Chemical Structure:

Chemical Structure of this compound

Synthesis Protocol

The synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G reactant1 Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate product Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate reactant1->product reactant2 Bis(pinacolato)diboron reactant2->product catalyst Pd(dppf)Cl₂ KOAc, Dioxane catalyst->product 110 °C, 16 h

Caption: Synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Procedure:

To a solution of Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1 mmol) and bis(pinacolato)diboron (1.5 mmol) in dioxane (5 mL) is added potassium acetate (4 mmol) and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture is then heated at 110 °C for 16 hours. After completion, the reaction is cooled to room temperature. The mixture is partitioned between ethyl acetate (10 mL) and a saturated sodium bicarbonate solution (10 mL). The aqueous phase is extracted twice with ethyl acetate (10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.7m1HVinylic proton (-CH=C-)
4.12q, J = 7.1 Hz2H-OCH₂CH₃
2.5 - 2.7m1HAllylic proton
2.2 - 2.4m2HAllylic protons
1.8 - 2.1m2HCyclohexene ring protons
1.5 - 1.7m2HCyclohexene ring protons
1.25t, J = 7.1 Hz3H-OCH₂CH₃
1.24s12H-C(CH₃)₂C(CH₃)₂-

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~174C=O (ester)
~140Vinylic carbon (-C=)
~130Vinylic carbon (-CH=)
~83-C(CH₃)₂C(CH₃)₂-
~60-OCH₂CH₃
~35Allylic carbon
~30Cyclohexene ring carbon
~28Cyclohexene ring carbon
~25-C(CH₃)₂C(CH₃)₂-
~14-OCH₂CH₃
Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

m/zPredicted Fragment Ion
294[M]⁺ (Molecular Ion)
279[M - CH₃]⁺
249[M - OCH₂CH₃]⁺
221[M - COOEt]⁺
194[M - Bpin]⁺
100[Bpin]⁺

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants & Catalyst B Reaction Setup (Dioxane, 110°C, 16h) A->B C Work-up (Extraction & Washing) B->C D Crude Product C->D E Column Chromatography D->E F Pure Product E->F G NMR Spectroscopy (¹H & ¹³C) F->G H Mass Spectrometry F->H I Purity Analysis F->I J Final Characterized Product I->J

Caption: Experimental workflow for this compound.

This guide provides a foundational understanding of the synthesis and characterization of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate. The provided protocols and data serve as a valuable resource for researchers engaged in synthetic chemistry and drug development.

References

A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its systematic IUPAC nomenclature, physicochemical properties, a robust synthesis protocol, and its significant applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Spectroscopic data and a detailed experimental workflow for its incorporation into a PROTAC targeting Bromodomain-containing protein 4 (BRD4) are also presented.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for the compound commonly abbreviated as Bpin-Cyclohexene-C-COOEt is ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate .[1][2][3][4] The nomenclature can also be presented with the locant for the ester group specified, as in ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate .[1][3] For clarity and consistency, the former will be used throughout this guide.

The structure consists of a cyclohexene ring functionalized with an ethyl carboxylate group and a pinacol boronate ester (Bpin) group. This bifunctional nature makes it a valuable intermediate for further chemical modifications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is provided in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 1049004-32-1[1][2][3][4]
Molecular Formula C₁₅H₂₅BO₄[2][4]
Molecular Weight 280.17 g/mol [4]
Appearance Colorless to yellow liquid[2]
Boiling Point 312.6 ± 52.0 °C (Predicted)
Density 1.03 g/cm³
Refractive Index 1.473
Low-Resolution Mass Spec (LRMS) m/z (M+H)⁺ Calculated: 281, Measured: 281[1]

Spectroscopic Analysis:

Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the twelve equivalent methyl protons of the pinacol group as a singlet around 1.2 ppm, and a series of multiplets for the cyclohexene ring protons. The vinylic proton would likely appear in the downfield region.

Expected ¹³C NMR Spectral Features: Key signals would include the carbonyl carbon of the ester at approximately 173 ppm, the quaternary carbons of the dioxaborolane ring around 83 ppm, the carbon of the ethyl ester's O-CH₂ group around 60 ppm, and the methyl carbons of the pinacol group around 25 ppm. The carbon attached to the boron atom would also be observable.

Expected IR Spectral Features: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1730-1715 cm⁻¹ for α,β-unsaturated esters. C-O stretching bands would be visible in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

A reliable method for the synthesis of the title compound involves a palladium-catalyzed cross-coupling reaction.[1]

Reaction Scheme:

Materials and Reagents:

  • Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel containing dioxane (5 mL), add ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).

  • Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (e.g., 25% EtOAc in petroleum ether) to yield the pure product.[1]

Expected Yield: Approximately 89% (250 mg).[1]

Applications in Drug Discovery: A Linker for PROTACs

Boronate esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reactivity is extensively utilized in the synthesis of complex organic molecules, including pharmaceuticals.

A significant and modern application of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexene moiety in the title compound provides a semi-rigid scaffold for the linker, which is a critical component of a PROTAC. The linker's length, rigidity, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the degradation efficiency.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

The following workflow illustrates the use of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate in the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a therapeutic target in cancer. This workflow is a generalized representation based on established PROTAC synthesis strategies.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 This compound step1 Step 1: Suzuki Coupling (Aryl Halide + Bpin-Cyclohexene) start1->step1 start2 BRD4 Ligand (e.g., JQ1 derivative) start2->step1 start3 E3 Ligase Ligand (e.g., VHL or CRBN ligand) step3 Step 3: Amide Coupling (Linker + E3 Ligase Ligand) start3->step3 step2 Step 2: Functional Group Modification of Ester step1->step2 step2->step3 product BRD4-Targeting PROTAC step3->product

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The synthesized PROTAC induces the degradation of its target protein through the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a key synthetic intermediate with significant utility in the construction of complex molecules for drug discovery. Its well-defined synthesis and bifunctional nature make it an attractive building block for creating novel therapeutics, most notably as a linker in the rapidly advancing field of targeted protein degradation with PROTACs. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical structure and molecular properties of the compound commonly referred to as Bpin-Cyclohexene-C-COOEt. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The compound "this compound" is systematically named Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate .[1][2][3][4][5] It is a bifunctional molecule incorporating a cyclohexene scaffold, an ethyl ester group, and a pinacol boronic ester (Bpin) group. The Bpin group is a versatile functional group in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Chemical Structure:

The two-dimensional structure of the molecule is depicted below:

Chemical structure of this compound

Figure 1: 2D Chemical Structure

The structure can also be represented using the SMILES (Simplified Molecular-Input Line-Entry System) notation: CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1[5]

Molecular Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Systematic Name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate[1][2][4][5][6]
Common Name Bpin-Cyclohexene-COOEt
CAS Number 1049004-32-1[1][2][3][5][6]
Molecular Formula C15H25BO4[1][2][3][4][5][6]
Molecular Weight 280.17 g/mol [1][3][5][6][7]
Exact Mass 280.1845894 u[2]
Physical Form Colorless to Yellow Liquid[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate are not available within the provided search results, which are primarily from chemical suppliers and databases.

However, a general synthetic approach for this class of compounds involves the borylation of a suitable cyclohexene precursor. The synthesis of boronic esters can be achieved through various methods, including the palladium-catalyzed coupling of bis(pinacolato)diboron with appropriate organic halides or triflates. Another general approach involves the reaction of organometallic reagents (like organolithium or Grignard reagents) with pinacolborane or bis(pinacolato)diboron.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow followed in this guide to identify and characterize the target compound.

A Initial Query: This compound B Identify Systematic Name (Ethyl 4-(...) cyclohex-3-enecarboxylate) A->B C Determine Chemical Structure (SMILES, 2D Diagram) B->C D Extract Molecular Properties (Formula, MW, CAS No.) B->D F Present Technical Guide C->F E Summarize Data in Table D->E E->F

Caption: Logical workflow for compound identification and data presentation.

References

The Advent of Cyclohexenylboronic Esters: A Literature Review of their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the synthesis of novel chemical entities is paramount. This technical guide delves into the discovery and synthetic evolution of cyclohexenylboronic esters, a class of compounds with significant potential in organic synthesis and medicinal chemistry.

The journey to cyclohexenylboronic esters is intrinsically linked to the development of cycloaddition reactions involving organoboron compounds. While a singular "discovery" paper for this specific scaffold is not readily apparent in the literature, its emergence is a logical progression of the application of powerful synthetic methodologies to vinylboronic esters. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, stands out as the primary and most investigated route to these valuable intermediates.[1]

Key Synthetic Methodologies

The synthesis of cyclohexenylboronic esters has been predominantly achieved through three main strategies:

  • The Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile, in this case, a vinylboronic ester, is the most direct and widely employed method for constructing the cyclohexenyl ring system functionalized with a boronic ester.[1]

  • Ring-Closing Metathesis (RCM): An alternative approach involves the use of olefin metathesis to form the cyclic structure from a diene precursor containing a boronic ester.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: This method typically involves the coupling of a cycloalkenyl halide or triflate with a diboron reagent to introduce the boronic ester functionality.

This review will focus primarily on the Diels-Alder approach, as it represents the most fundamental and historically significant route to cyclohexenylboronic esters.

The Diels-Alder Approach: A Gateway to Cyclohexenylboronic Esters

The Diels-Alder reaction offers a powerful and atom-economical way to generate six-membered rings with good stereochemical control. The use of vinylboronic esters as dienophiles in these reactions provides direct access to cyclohexenylboronic esters.

Thermal and Microwave-Assisted Diels-Alder Reactions

Early investigations into the Diels-Alder reactivity of vinylboronates laid the groundwork for the synthesis of cyclohexenylboronic esters. These reactions can be carried out under thermal conditions, often requiring elevated temperatures.[4] A significant advancement in this area has been the application of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[5][6] Pinacol vinylboronate is often the dienophile of choice due to its stability and ease of handling.[5]

Experimental Protocol: Microwave-Assisted Diels-Alder Reaction of Pinacol Vinylboronate [5]

A mixture of pinacol vinylboronate (1.0 mmol) and the corresponding diene (1.2 mmol) is sealed in a microwave vessel. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 150 °C for 30 minutes). After cooling, the excess diene and solvent (if any) are removed under reduced pressure. The resulting crude cyclohexenylboronic ester can be purified by column chromatography.

Table 1: Synthesis of Cyclohexenylboronic Esters via Microwave-Assisted Diels-Alder Reaction [5][6]

DieneProductYield (%)Conditions
Cyclopentadiene2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane95150 °C, 30 min
Isoprene4,4,5,5-Tetramethyl-2-(4-methylcyclohex-3-en-1-yl)-1,3,2-dioxaborolane85150 °C, 30 min
2,3-Dimethyl-1,3-butadiene2-(4,5-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane92150 °C, 30 min

Logical Relationship of Diels-Alder Reaction

Diels_Alder Diene Conjugated Diene Product Cyclohexenylboronic Ester Diene->Product Dienophile Vinylboronic Ester Dienophile->Product

Caption: General schematic of the Diels-Alder reaction to form cyclohexenylboronic esters.

Catalytic and Asymmetric Diels-Alder Reactions

To enhance the efficiency and stereoselectivity of the Diels-Alder reaction for synthesizing cyclohexenylboronic esters, various catalytic systems have been developed. Lewis acids are known to catalyze the Diels-Alder reaction, and their use in conjunction with vinylboronates has been explored.[7] Furthermore, the development of catalytic asymmetric Diels-Alder reactions has enabled the synthesis of chiral cyclohexenylboronic esters, which are valuable building blocks in asymmetric synthesis.[8][9][10] Chiral oxazaborolidines and other chiral Lewis acids have been employed as catalysts to induce enantioselectivity.[9]

Experimental Workflow for Catalytic Asymmetric Diels-Alder Reaction

Asymmetric_Diels_Alder_Workflow start Start reactants Diene + Vinylboronic Ester start->reactants reaction Reaction under Inert Atmosphere and Low Temperature reactants->reaction catalyst Chiral Lewis Acid Catalyst catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Enantioenriched Cyclohexenylboronic Ester purification->product

Caption: Workflow for a typical catalytic asymmetric Diels-Alder synthesis of cyclohexenylboronic esters.

Spectroscopic Characterization

The structural elucidation of cyclohexenylboronic esters relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for 1-Cyclohexen-1-yl-boronic acid pinacol ester (CAS 141091-37-4) [11]

TechniqueData
¹H NMR (CDCl₃)δ 6.55 (m, 1H), 2.15 (m, 2H), 2.08 (m, 2H), 1.62 (m, 2H), 1.55 (m, 2H), 1.25 (s, 12H)
¹³C NMR (CDCl₃)δ 143.0, 83.0, 29.0, 26.5, 24.8, 22.5, 21.8 (C-B signal often not observed or broad)
MS (EI)m/z 208 (M⁺)
IR (neat)ν 2927, 1645, 1350, 1145 cm⁻¹

Applications in Drug Development

Boronic acids and their esters are a privileged class of compounds in medicinal chemistry, with several approved drugs containing this functionality.[12] Cyclohexenylboronic esters serve as versatile building blocks for the synthesis of complex molecules, including potential therapeutic agents. The carbon-boron bond can be readily transformed into a variety of other functional groups, making these compounds valuable intermediates in drug discovery programs. For example, they can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, or be oxidized to the corresponding cyclohexenols.

Conclusion

The discovery and development of synthetic routes to cyclohexenylboronic esters have been driven by the persistent need for efficient methods to construct functionalized cyclic molecules. The Diels-Alder reaction of vinylboronic esters has proven to be a robust and versatile strategy, with modern advancements such as microwave-assisted synthesis and catalytic asymmetric variants significantly expanding its scope and utility. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of cyclohexenylboronic esters as key synthetic intermediates is poised to increase, paving the way for the development of new therapeutic agents.

References

Stability and Storage of Organoboron Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds are indispensable reagents in modern organic synthesis, finding widespread application in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, the stability of these compounds can be a significant concern, impacting their storage, handling, and reactivity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for various classes of organoboron compounds, methods for assessing their stability, and protocols for their safe handling.

General Stability of Organoboron Compounds

The stability of organoboron compounds is highly dependent on their structure. The primary classes discussed herein are boronic acids, boronate esters, organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. Generally, the presence of an empty p-orbital on the boron atom in tricoordinate organoboranes makes them susceptible to attack by nucleophiles, including water and oxygen.[1] Strategies to mitigate this often involve the formation of tetracoordinate boron species, which exhibit enhanced stability.[1]

Key Factors Influencing Stability:

  • Air and Moisture: Many organoboron compounds are sensitive to air and moisture, leading to degradation through oxidation and hydrolysis (protodeboronation).[1][2]

  • Temperature: Elevated temperatures can accelerate decomposition pathways.[3] Some organoboranes, particularly trialkylboranes, can be pyrophoric.[4]

  • Light: Photodegradation can be a concern for some organoboron compounds, necessitating storage in dark conditions.[5][6]

  • pH: The stability of boronic acids and their derivatives can be significantly influenced by the pH of the medium.[7]

Stability Profiles of Common Organoboron Classes

The stability of organoboron compounds varies significantly across different classes. While some boronic acids are notoriously unstable, others, along with their derivatives like MIDA boronates and organotrifluoroborates, offer remarkable benchtop stability.

Boronic Acids

Boronic acids (R-B(OH)₂) are widely used but can be prone to decomposition. Their stability is influenced by the nature of the organic substituent (R).

  • Arylboronic Acids: Generally more stable than their alkyl counterparts.[8] However, electron-withdrawing or certain ortho-substituents can increase susceptibility to protodeboronation.[4]

  • Heteroarylboronic Acids: 2-Heterocyclic boronic acids are often unstable and prone to decomposition.

  • Alkenyl and Alkylboronic Acids: These can be unstable, with alkylboronic acids being particularly sensitive to oxidation.[1]

A significant degradation pathway for boronic acids is the formation of cyclic trimeric anhydrides, known as boroxines, upon dehydration. While this process is often reversible, it can complicate stoichiometry in reactions.

Boronate Esters

Boronate esters (R-B(OR')₂) are frequently used as more stable surrogates for boronic acids. Their stability, particularly towards hydrolysis, is dependent on the diol used for esterification.

  • Pinacol Esters: Widely used due to their relative stability, though they can be susceptible to hydrolysis under certain conditions.[9]

  • Esters with Sterically Hindered Diols: Employing bulky diols can significantly enhance hydrolytic stability.[9]

Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate boron species that exhibit exceptional stability towards air and moisture.[1] The vast majority can be stored indefinitely at room temperature without special precautions.[1] They are considered protected forms of boronic acids and can be used directly in many reactions.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids. They are indefinitely stable on the benchtop, compatible with chromatography, and unreactive under anhydrous cross-coupling conditions. A key advantage is their ability to undergo slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of selected organoboron compounds.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

EntryR-GroupCompound Type% Remaining (15 days, air)% Remaining (60 days, air)
12-FurylBoronic Acid18Not Reported
MIDA Boronate>95>95
22-ThienylBoronic Acid37Not Reported
MIDA Boronate>95>95
3VinylBoronic Acid10Not Reported
MIDA Boronate>95>95
4CyclopropylBoronic Acid25Not Reported
MIDA Boronate>95>95

Data sourced from a study where compounds were stored on the benchtop under air and analyzed by ¹H NMR.

Table 2: General Stability and Storage Recommendations

Compound ClassGeneral StabilityRecommended Storage Conditions
Boronic Acids Variable; many are sensitive to air, moisture, and heat.Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). For sensitive compounds, refrigeration is recommended.
Boronate Esters Generally more stable than corresponding boronic acids. Hydrolytic stability varies with the diol.Store in a tightly sealed container in a cool, dry place. Protect from moisture.
Organotrifluoroborates Highly stable to air and moisture.Store at room temperature in a well-sealed container. No special precautions are typically needed.[1]
MIDA Boronates Exceptionally stable crystalline solids.Store at room temperature in a well-sealed container.
Trialkylboranes Often pyrophoric and highly reactive with air and moisture.Store as solutions in anhydrous solvents under an inert atmosphere in a designated flammable storage cabinet. Handle with extreme caution using air-sensitive techniques.[4]

Degradation Pathways

Understanding the mechanisms of degradation is crucial for mitigating instability. The two primary pathways are protodeboronation and oxidation.

Protodeboronation (Hydrolysis)

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, often accelerated under acidic or basic conditions.[10][11] This results in the formation of an arene (or alkane) and boric acid.

Protodeboronation cluster_conditions Conditions ArylBoronicAcid Ar-B(OH)₂ Arene Ar-H ArylBoronicAcid->Arene + H₂O BoricAcid B(OH)₃ Acid Acid (H⁺) Base Base (OH⁻)

Caption: General scheme of protodeboronation of an arylboronic acid.

Oxidation

The carbon-boron bond is also susceptible to oxidation, particularly by atmospheric oxygen or other oxidizing agents.[12] This typically leads to the formation of a phenol (from an arylboronic acid) or an alcohol (from an alkylboronic acid) and boric acid.[13]

Oxidation ArylBoronicAcid Ar-B(OH)₂ Phenol Ar-OH ArylBoronicAcid->Phenol + [O] (e.g., O₂, H₂O₂) BoricAcid B(OH)₃ AirSensitiveWorkflow cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Work-up DryGlassware Oven/Flame-dry Glassware Assemble Assemble Glassware Hot DryGlassware->Assemble Flush Flush with Inert Gas Assemble->Flush AddSolids Add Air-Stable Solids Flush->AddSolids If applicable AddSolvent Add Anhydrous Solvent via Syringe Flush->AddSolvent AddSolids->AddSolvent AddBorane Add Organoboron Reagent via Syringe AddSolvent->AddBorane Stir Stir under Inert Atmosphere AddBorane->Stir Monitor Monitor Reaction (TLC, GC, etc.) Stir->Monitor Quench Carefully Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Purification Extract->Purify AirStableWorkflow cluster_prep Preparation cluster_reagents Reagent Handling cluster_reaction Reaction cluster_workup Work-up CleanGlassware Use Clean, Dry Glassware WeighReagents Weigh Reagents in Air CleanGlassware->WeighReagents AddSolvent Add Solvent WeighReagents->AddSolvent Stir Stir under Air (or Inert for sensitive catalysts) AddSolvent->Stir Monitor Monitor Reaction (TLC, GC, etc.) Stir->Monitor Workup Standard Aqueous Work-up & Extraction Monitor->Workup Purify Purification Workup->Purify

References

An In-depth Technical Guide on Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification: Bpin-Cyclohexene-C-COOEt Systematic Name: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate CAS Number: 1049004-32-1

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid, soluble in common organic solvents. It is stable under an inert atmosphere but should be handled with care as it is classified as an irritant and is sensitive to moisture, which can hydrolyze the boronic ester.[1]

The following table summarizes the key physical and computational properties of the compound. Note that some values are predicted from computational models.

PropertyValueSource
Molecular Formula C₁₅H₂₅BO₄[2]
Molecular Weight 280.17 g/mol [2]
Appearance Colorless to light yellow liquid
Purity ≥95%[2]
Boiling Point 312.6 ± 52.0 °C (Predicted)[3]
Density 1.03 g/cm³ (Predicted)[3]
Flash Point 142.8 ± 30.7 °C (Predicted)[3]
Refractive Index 1.473 (Predicted)[3]
Storage Conditions Store at -20°C under an inert atmosphere[2]
SMILES CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1[2]
Topological Polar Surface Area 44.76 Ų[2]
LogP 2.9074[2]

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the cyclohexene ring protons, and a characteristic singlet for the twelve methyl protons of the pinacol group.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ester, the carbons of the cyclohexene double bond, the aliphatic carbons of the cyclohexene ring, the carbons of the ethyl group, and the carbons of the pinacol group.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1730 cm⁻¹), the C=C stretch of the cyclohexene ring (around 1650 cm⁻¹), C-H stretches (aliphatic and vinylic), and strong B-O stretches.

  • Mass Spectrometry: The low-resolution mass spectrum (LRMS) shows a peak for the protonated molecule (M+H)⁺ at m/z 281.[4]

Chemical Synthesis

The primary synthetic route to this compound is through a palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a vinyl triflate precursor with bis(pinacolato)diboron.

A detailed experimental protocol for the synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate is as follows[4]:

  • Reactants:

    • Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1 mmol, 303 mg)

    • Bis(pinacolato)diboron (1.5 mmol, 370 mg)

    • Potassium acetate (KOAc) (4 mmol, 400 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 10 mg)

    • Dioxane (5 mL)

  • Procedure:

    • To a reaction vessel, add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

    • Add dioxane to the mixture.

    • Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere.

    • After the reaction is complete, cool the mixture to room temperature.

    • Partition the mixture between ethyl acetate (EtOAc, 10 mL) and a saturated sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography (25% EtOAc in petroleum ether) to yield the final product (250 mg, 89% yield).

Synthesis_Workflow Synthesis of this compound Reactants Starting Materials: - Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate - Bis(pinacolato)diboron - KOAc - Pd(dppf)Cl₂ - Dioxane Reaction Reaction Conditions: Heat at 110°C for 16 hours Reactants->Reaction Workup Aqueous Workup: - Partition between EtOAc and NaHCO₃ - Extract aqueous layer with EtOAc - Wash with brine, dry over MgSO₄ Reaction->Workup Purification Purification: Flash Chromatography (25% EtOAc in petroleum ether) Workup->Purification Product Final Product: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) -3-cyclohexene-1-carboxylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][6][] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][9]

The linker's structure, including its length, rigidity, and chemical composition, is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is necessary for the formation of a stable ternary complex and subsequent ubiquitination of the POI.[9][10] The cyclohexene core of this compound provides a semi-rigid scaffold that can be advantageous in optimizing the geometry of the ternary complex.[11]

The signaling pathway initiated by a PROTAC is a multi-step process that leads to the degradation of the target protein.

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][6]

  • Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[6][]

  • Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.[1][6]

  • Degradation: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.[1][2]

PROTAC_Pathway PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3 Ligase) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.

References

Commercial availability of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a versatile bifunctional molecule of significant interest in contemporary medicinal chemistry and drug discovery. Its structure incorporates a reactive boronic ester moiety and a cyclohexene scaffold, making it a valuable building block in organic synthesis. Notably, this compound has gained prominence as a key intermediate in the construction of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to induce the degradation of specific target proteins within cells.[1][2] The cyclohexyl group can serve as a rigid and tunable component of the linker in a PROTAC, influencing the molecule's conformation and binding affinity. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and its application in the rapidly evolving field of targeted protein degradation.

Commercial Availability

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is commercially available from a variety of chemical suppliers, catering to research and development needs. The typical purity offered is around 97%.[1][3] Researchers can procure this compound from the following vendors, among others:

  • BLDpharm[3]

  • CP Lab Safety[1]

  • ChemBK[4]

  • 2A Biotech

  • LookChem[5]

  • ChemicalBook[6][7]

It is advisable to contact the suppliers directly to obtain the most current pricing, availability, and any available analytical data such as certificates of analysis or spectral data.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is presented in the table below. Please note that some of the data, such as boiling and flashing points, are predicted values.

PropertyValueReference(s)
CAS Number 1049004-32-1[1]
Molecular Formula C15H25BO4[1]
Molecular Weight 280.17 g/mol [1]
Purity Typically ≥97%[1][3]
Appearance Colorless to yellow liquid
Density (Predicted) 1.03 g/cm³[5]
Boiling Point (Predicted) 312.6 ± 52.0 °C
Flashing Point (Predicted) 142.8 ± 30.7 °C
InChI Key ZREZDODZGZVRBD-UHFFFAOYSA-N
Primary Application Building block for Proteolysis Targeting Chimeras (PROTACs)[1]
Storage Conditions Inert atmosphere, 2-8°C[8]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate. This procedure is based on a palladium-catalyzed cross-coupling reaction.[6]

Reaction Scheme:

G reactant1 Ethyl 4-((trifluoromethanesulfonyl)oxy) cyclohex-3-enecarboxylate reagents Pd(dppf)Cl2 KOAc Dioxane reactant1->reagents 1 mmol reactant2 Bis(pinacolato)diboron reactant2->reagents 1.5 mmol product Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) cyclohex-3-enecarboxylate reagents->product 110 °C, 16 h PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC Warhead Linker (from title compound) E3 Ligase Ligand PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation POI Degradation Proteasome->Degradation Proteolysis

References

An In-Depth Technical Guide to Key Reactions Involving Organoboron Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds have emerged as indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their stability, low toxicity, and functional group tolerance have made them invaluable tools in the construction of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of core reactions involving organoboron compounds, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in the laboratory.

Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1][2] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[1]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R¹-X R1-X->Oxidative\nAddition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R2-B(OR)2 R²-B(OR)₂ R2-B(OR)2->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R¹-R² Reductive\nElimination->R1-R2

Table 1: Suzuki-Miyaura Coupling - Representative Quantitative Data

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Chloroindazole5-Indoleboronic acidPd(OAc)₂ (2), P2 (3)K₃PO₄Dioxane/H₂O1001585[3]
24-BromopyrazolePhenylboronic acidPd(OAc)₂ (2), P1 (3)K₃PO₄Dioxane/H₂O1001578[3]
35-IodovanillinPhenylboronic acidPd(OAc)₂ (1)Amberlite IRA-400(OH)H₂O/EtOH601-2-[4]
4Diaryl bromideBoronic esterPd(dppf)Cl₂ (10)Cs₂CO₃1,4-Dioxane/H₂O100overnight80[5]
Experimental Protocols

General Procedure 1 (Ligand-Free): A mixture of aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the indicated time.[6] Afterward, the reaction solution is extracted four times with diethyl ether (4 × 10 mL). The combined organic layers are dried and concentrated. The product is purified by column chromatography on silica gel.[6]

General Procedure 2 (Biphasic Conditions): To a mixture of the halo-aromatic compound (1 equiv.), phenylboronic acid (1.2 equiv.), and PdCl₂(dppf) (0.1 equiv.) in toluene/dioxane (4:1, 10 mL) is added 2 M Na₂CO₃ (10 mL).[7] The mixture is degassed and stirred for 4 hours at 85°C under a nitrogen atmosphere. The resulting mixture is filtered through Celite, and the layers are separated. The organic layer is concentrated, and the residue is purified by silica gel column chromatography.[7]

Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds between an organoboronic acid and an amine, alcohol, or thiol.[8][9][10] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[8][10]

The proposed mechanism involves the transmetalation of the organoboron compound to a Cu(II) species, followed by coordination of the heteroatom nucleophile. Reductive elimination from a Cu(III) intermediate then furnishes the coupled product and a Cu(I) species, which is reoxidized to complete the catalytic cycle.[11]

Chan_Lam_Coupling Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation Ar-B(OH)2 Ar-B(OH)₂ Ar-B(OH)2->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination R-XH R-XH (X=O, N) R-XH->Coordination [Ar-Cu(II)-XR] [Ar-Cu(II)-XR] Coordination->[Ar-Cu(II)-XR] Oxidation Oxidation [Ar-Cu(II)-XR]->Oxidation [Ar-Cu(III)-XR] [Ar-Cu(III)-XR] Oxidation->[Ar-Cu(III)-XR] Reductive\nElimination Reductive Elimination [Ar-Cu(III)-XR]->Reductive\nElimination Ar-XR Ar-XR Reductive\nElimination->Ar-XR Cu(I) Cu(I) Reductive\nElimination->Cu(I) Reoxidation Reoxidation Cu(I)->Reoxidation Reoxidation->Cu(II)

Table 2: Chan-Lam Coupling - Representative Quantitative Data

EntryBoronic Acid/EsterAmine/AlcoholCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Aryl boronic ester (0.955 mmol)3-Isopropyl-1H-pyrazole (2.5)Cu(OAc)₂ (1.0)Acetonitrile7018-[11]
2Arylboronic acidImidazoleCuCl or Cu(OAc)₂ (cat.)MethanolReflux-High[12]
3Phenylboronic acidPyrroleCu(OAc)₂PyridineRT7293[8]
4Boronic ester (10.9 mmol)MethanolCu(OAc)₂ (1.0)DCM/MeOHRT8-[11]
Experimental Protocols

General Procedure for N-Arylation: A mixture of the aryl boronic ester (0.955 mmol, 1.0 equiv), 3-isopropyl-1H-pyrazole (2.5 equiv), B(OH)₃ (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL) is stirred at 70°C for 18 h.[11] The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried and concentrated to give the product.[11]

General Procedure for O-Arylation: To a stirred solution of the boronic ester (10.9 mmol, 1.0 equiv) in DCM/MeOH (109 mL, 1:1) at room temperature, 4Å molecular sieves (activated, 6.0 g), Cu(OAc)₂ (1.0 equiv), and DMAP (2.0 equiv) are added.[11] The resulting mixture is stirred for 8 h before it is filtered through a pad of silica gel, eluted with EtOAc, and concentrated under reduced pressure. The residue is purified by flash column chromatography.[11]

Petasis Reaction: A Three-Component Pathway to Amines

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[13] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[14]

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl component. The organoboronic acid then adds to the iminium ion, followed by hydrolysis to yield the final amine product.

Petasis_Reaction cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition Amine R¹R²NH Iminium_Ion [R³CH=NR¹R²]⁺ Amine->Iminium_Ion Carbonyl R³CHO Carbonyl->Iminium_Ion Addition Addition Iminium_Ion->Addition Boronic_Acid R⁴B(OH)₂ Boronic_Acid->Addition Intermediate R³R⁴CH-NR¹R² Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Substituted Amine Hydrolysis->Product

Table 3: Petasis Reaction - Representative Quantitative Data

EntryAmineAldehydeBoronic AcidSolventTemp. (°C)Time (h)Yield (%)Reference
1Furfurylamine5-allyl-2,2-dimethyl-1,3-dioxolan-4-olArylboronic acidsHFIPRT-13-87[15]
2L-phenylalanine methyl esterLactolBoronic acidEthanolRT-High (anti)[13]
3Morpholine3-Phenylpropanaln-Butylboronic acidHFIP-285[16][17]
4Gewald productGlyoxylic acidPhenylboronic acidHFIP-153[18]
Experimental Protocols

General Procedure: Primary amine/secondary amine (1 equiv), aldehyde (1.2 equiv), and boronic acid (1.2 equiv) are added simultaneously to hexafluoro-2-propanol (HFIP) (0.1 M) with 3 Å molecular sieves.[15] The mixture is stirred at room temperature and monitored by LC-MS and TLC. The solvent is then evaporated under reduced pressure. The resulting residue is purified by flash chromatography.[15]

Liebeskind-Srogl Coupling: Thioester-Boronic Acid Cross-Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid to form a ketone.[2][19] This reaction is carried out under neutral conditions and is mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC).[19]

The mechanism is believed to involve the coordination of the copper(I) salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium(0) catalyst. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the ketone product.[1][20]

Liebeskind_Srogl_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-CO-SR2 R¹-CO-SR² R1-CO-SR2->Oxidative\nAddition CuTC Cu(I)TC CuTC->Oxidative\nAddition R1CO-Pd(II)L2-SR2 R¹CO-Pd(II)L₂-SR² Oxidative\nAddition->R1CO-Pd(II)L2-SR2 Transmetalation Transmetalation R1CO-Pd(II)L2-SR2->Transmetalation R3-B(OH)2 R³-B(OH)₂ R3-B(OH)2->Transmetalation R1CO-Pd(II)L2-R3 R¹CO-Pd(II)L₂-R³ Transmetalation->R1CO-Pd(II)L2-R3 Reductive\nElimination Reductive Elimination R1CO-Pd(II)L2-R3->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-CO-R3 R¹-CO-R³ Reductive\nElimination->R1-CO-R3

Table 4: Liebeskind-Srogl Coupling - Representative Quantitative Data

| Entry | Thioester | Boronic Acid | Catalyst (mol%) | Co-catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Resin-bound thioester | p-Tolylboronic acid (2.5) | Pd₂(dba)₃ (2.5) | CuTC (3.0) | Dioxane | 50 | 18 | 23 |[20] | | 2 | Squaramide thioester | 4-(Methoxyphenyl)boronic acid | Pd₂(dba)₃ | CuTC | Dioxane | 50 | 18 | - |[20] | | 3 | Thioalkyne | Boronic acids | Pd(0) | CuTC | - | - | 39-91 |[21] |

Experimental Protocols

General Procedure: A resin-bound thioester (~250 mg) is washed with DCM, THF, and anhydrous dioxane.[20] Then, the appropriate boronic acid (1.6 mmol), CuTC (2.4 mmol), TFP (0.08 mmol), and Pd₂(dba)₃ (0.04 mmol) are added. The mixture is heated at 50°C for 18 h. The resin is washed, and the product is cleaved from the solid support for purification.[20]

Hydroboration-Oxidation: Anti-Markovnikov Hydration of Alkenes and Alkynes

The hydroboration-oxidation is a two-step reaction that converts alkenes and alkynes into alcohols with anti-Markovnikov regioselectivity.[22][23] The first step, hydroboration, involves the addition of a borane (such as BH₃) across the double or triple bond. The boron atom adds to the less substituted carbon.[22] In the second step, the resulting organoborane is oxidized, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group.[23]

Hydroboration_Oxidation cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step Alkene Alkene/Alkyne Hydroboration Hydroboration Alkene->Hydroboration Borane BH₃-THF Borane->Hydroboration Trialkylborane Trialkylborane Hydroboration->Trialkylborane Oxidation Oxidation Trialkylborane->Oxidation Oxidizing_Agent H₂O₂, NaOH Oxidizing_Agent->Oxidation Alcohol Alcohol Oxidation->Alcohol

Table 5: Hydroboration-Oxidation - Representative Quantitative Data

EntryAlkeneBorane Reagent (equiv.)Oxidation ConditionsSolventTemp. (°C)TimeYield (%)Reference
11-Octene (150 mg)1.0 M BH₃•THF (0.8 mL)H₂O₂, 3 M NaOHTHFRT then 605 min-[24]
21-Octene (1 mL)1 M Borane solution (2 mL)H₂O₂, NaOHDiethyl ether05 min-[25]
Experimental Protocols

General Procedure: To a dry 5-mL conical vial with a spin vane containing 150 mg of 1-octene, approximately 0.8 mL of 1.0 M BH₃•THF reagent is added slowly over 1 minute.[24] The solution is stirred for an additional 5 minutes. To quench excess borane, 15 drops of acetone are added, and the solution is stirred for 2 minutes. For the oxidation step, 4 drops of water, 0.3 mL of 3 M NaOH, and 0.3 mL of 30% H₂O₂ are added sequentially.[24] The reaction mixture is then heated to approximately 60°C for 5 minutes. After cooling, 1 mL of saturated aqueous NaCl solution is added, followed by extraction with diethyl ether. The organic layer is dried and concentrated to yield the alcohol product.[24]

Brown's Asymmetric Crotylboration: Stereoselective C-C Bond Formation

Brown's asymmetric crotylboration is a powerful method for the enantioselective and diastereoselective synthesis of homoallylic alcohols. This reaction involves the addition of a chiral crotylborane reagent to an aldehyde. The stereochemistry of the product is controlled by the geometry (E or Z) of the crotylborane and the chirality of the isopinocampheyl (Ipc) ligands on the boron atom.[26]

The reaction is believed to proceed through a chair-like six-membered transition state, which accounts for the high levels of stereocontrol observed.[26]

Table 6: Brown's Asymmetric Crotylboration - Representative Quantitative Data

EntryAldehydeCrotylboraneTemp. (°C)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (%)Reference
1Acetaldehyde(Z)-Crotylborane-7895:590[26]
2Benzaldehyde(E)-Crotylborane-786:9488[26]
3Acetaldehyde(-)-Ipc₂BCH₂CH=CH₂-7896:4 (matched)>99[26]
4Acetaldehyde(+)-Ipc₂BCH₂CH=CH₂-785:95 (mismatched)96[26]
Experimental Protocols

General Procedure for Reagent Preparation and Reaction: A solution of the appropriate crotyl potassium salt is added to a solution of B-methoxy-diisopinocampheylborane in diethyl ether at -78°C. After stirring, the aldehyde is added, and the reaction is maintained at -78°C for several hours. The reaction is then quenched, and the product is oxidized with alkaline hydrogen peroxide. The resulting homoallylic alcohol is isolated and purified. The enantiomeric excess and diastereomeric ratio are determined by capillary GC analysis of a suitable derivative.[26]

References

A Comprehensive Guide to Transition Metal-Catalyzed C-C Bond Formation: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods developed, transition metal-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools, revolutionizing the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth exploration of the core principles of these reactions, with a focus on four of the most significant palladium-catalyzed cross-coupling methods: the Heck, Suzuki, Stille, and Sonogashira reactions.

Core Concepts in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed C-C bond formation reactions are characterized by a catalytic cycle that typically involves a low-valent transition metal, most commonly palladium(0). This catalyst facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. The general catalytic cycle for many of these reactions can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner. This step increases the oxidation state of the palladium from 0 to +2.

  • Transmetalation (for Suzuki, Stille, and Sonogashira reactions): The organic group from the nucleophilic organometallic reagent is transferred to the palladium(II) complex, displacing the halide. This step is crucial for bringing the two organic fragments together on the metal center.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the new C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and modulating its reactivity.

Key Palladium-Catalyzed C-C Bond Forming Reactions

The following sections delve into the specifics of four exemplary palladium-catalyzed cross-coupling reactions, including their mechanisms, substrate scope, and experimental considerations.

The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] This reaction is particularly valuable for the synthesis of styrenes, acrylates, and other vinylated compounds.[1]

Mechanism: The catalytic cycle of the Heck reaction involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[2][3] A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[2][3]

Experimental Considerations: Typical catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C).[1] Common bases are triethylamine (Et₃N) and potassium carbonate (K₂CO₃).[1] The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like DMF and NMP often being used.

Aryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂ (1)Et₃N (1.2)DMF100295[4]
4-Bromotoluenen-Butyl acrylatePd(OAc)₂ (2)K₂CO₃ (2)NMP1201288[5]
1-Iodo-4-nitrobenzeneMethyl acrylatePd(PPh₃)₄ (1)NaOAc (2)DMF80692[5]
2-BromopyridineStyrenePd(OAc)₂ (2)Et₃N (1.5)Acetonitrile1001285[3]

Synthesis of (E)-Stilbene from Iodobenzene and Styrene

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), triphenylphosphine (0.04 mmol, 2 mol%), and anhydrous N,N-dimethylformamide (DMF, 10 mL). Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Addition of Reagents: Add iodobenzene (2.0 mmol, 1.0 equiv.), styrene (2.2 mmol, 1.1 equiv.), and triethylamine (2.4 mmol, 1.2 equiv.) to the reaction flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-stilbene.

Heck_Reaction Pd(0)L2 Pd(0)L2 Pd(II)(Ar)X(L2) Pd(II)(Ar)X(L2) Pd(0)L2->Pd(II)(Ar)X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Pd(II)(Ar)X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd(II) Complex Sigma-Alkyl Pd(II) Complex Alkene Complex->Sigma-Alkyl Pd(II) Complex Migratory Insertion Pd-H Complex Pd-H Complex Sigma-Alkyl Pd(II) Complex->Pd-H Complex β-Hydride Elimination Product Substituted Alkene Sigma-Alkyl Pd(II) Complex->Product Pd-H Complex->Pd(0)L2 Reductive Elimination (Base, -HBX)

Catalytic cycle of the Heck reaction.
The Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[6][7] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[6]

Mechanism: The catalytic cycle begins with the oxidative addition of the halide to the Pd(0) catalyst.[7] The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, which is facilitated by a base.[8][9] Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[7]

Experimental Considerations: A variety of palladium catalysts can be used, including Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands.[10] A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF), is essential for the activation of the organoboron reagent.[10] The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

Aryl HalideOrganoboron ReagentCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃ (2)Water/Acetone350.595[7]
1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)K₃PO₄ (3)Dioxane801298[10]
2-Bromopyridine3-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O801691[11]
4-Iodoanisole4-Acetylphenylboronic acidPdCl₂(dppf) (2)Na₂CO₃ (2)DME/H₂O851294[1]

Synthesis of 4-Methylbiphenyl from 4-Bromotoluene and Phenylboronic Acid [7]

  • Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Addition of Catalyst and Solvent: Add palladium(II) acetate (0.005 mmol, 0.5 mol%) to the flask. Add a mixture of water (3.5 mL) and acetone (3 mL).

  • Reaction: Stir the mixture vigorously at 35 °C for 30 minutes. The reaction is open to the air.

  • Work-up: After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Pd(II)(Ar1)X(L2) Pd(II)(Ar1)X(L2) Pd(0)L2->Pd(II)(Ar1)X(L2) Oxidative Addition (Ar1-X) Pd(II)(Ar1)(Ar2)(L2) Pd(II)(Ar1)(Ar2)(L2) Pd(II)(Ar1)X(L2)->Pd(II)(Ar1)(Ar2)(L2) Transmetalation (Ar2-B(OR)2, Base) Pd(II)(Ar1)(Ar2)(L2)->Pd(0)L2 Reductive Elimination Product Ar1-Ar2 Pd(II)(Ar1)(Ar2)(L2)->Product

Catalytic cycle of the Suzuki coupling.
The Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate.[12][13] It is a versatile method for forming C-C bonds, particularly sp²-sp² and sp²-sp³ bonds.[13]

Mechanism: The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5][12] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) complex.[12]

Experimental Considerations: Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[14] The reaction is often carried out in aprotic solvents such as THF, DMF, or toluene.[15] A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[13] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[12]

Organic HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneVinyltributyltinPd(PPh₃)₄ (2)THF651692[16]
4-Bromobenzonitrile(4-Methoxyphenyl)tributyltinPdCl₂(dppf) (3)DMF801289[15]
Vinyl bromide(2-Furyl)tributyltinPd(dba)₂ (2) / P(furyl)₃ (8)NMP25295[14]
Enol triflateTributyl(ethynyl)tinPd(dppf)Cl₂·DCM (10)DMF406087[15]

Synthesis of a Coupled Product from an Enol Triflate and an Organotin Reagent [15]

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, bubbled with N₂ for 45 min before use).

  • Addition of Reagents: Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially. Add another 11 mL of DMF to make a 0.1 M solution.

  • Inert Atmosphere: Purge the reaction flask with Argon for 10 minutes before adding the organotin reagent (1.15 eq).

  • Reaction: Heat the solution to 40 °C.

  • Work-up: After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.

  • Purification: Combine the organic phases, wash with the NH₃·H₂O:H₂O mixture and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash chromatography (basic alumina) to afford the coupled product.

Stille_Coupling Pd(0)L2 Pd(0)L2 Pd(II)(R1)X(L2) Pd(II)(R1)X(L2) Pd(0)L2->Pd(II)(R1)X(L2) Oxidative Addition (R1-X) Pd(II)(R1)(R2)(L2) Pd(II)(R1)(R2)(L2) Pd(II)(R1)X(L2)->Pd(II)(R1)(R2)(L2) Transmetalation (R2-SnR3) Pd(II)(R1)(R2)(L2)->Pd(0)L2 Reductive Elimination Product R1-R2 Pd(II)(R1)(R2)(L2)->Product

Catalytic cycle of the Stille coupling.
The Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is a powerful method for the synthesis of enynes and arylalkynes.[8]

Mechanism: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[6] Copper-free versions of the Sonogashira reaction have also been developed.[8]

Experimental Considerations: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI).[2] An amine base, such as triethylamine or diisopropylamine, is required.[2] The reaction is usually carried out in solvents like THF, DMF, or acetonitrile.[19]

Aryl HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2)CuI (2)DBCO (3)250.5>99[20]
4-BromotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (2)THF6585[19]
1-Iodonaphthalene1-OctynePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃N (2)Water/SDS4092[21]
2-BromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THF2590[2]

Synthesis of a Di-substituted Alkyne from an Aryl Halide and a Terminal Alkyne [6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Addition of Solvent and Base: Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)X(L2) Pd(II)(Ar)X(L2) Pd(0)L2->Pd(II)(Ar)X(L2) Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR)(L2) Pd(II)(Ar)(C≡CR)(L2) Pd(II)(Ar)X(L2)->Pd(II)(Ar)(C≡CR)(L2) Transmetalation Pd(II)(Ar)(C≡CR)(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Pd(II)(Ar)(C≡CR)(L2)->Product CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne, Base (-HBX) Cu-C≡CR->CuX to Pd cycle

Catalytic cycles of the Sonogashira coupling.

Conclusion

Transition metal-catalyzed C-C bond formation reactions have become indispensable tools in modern organic synthesis. The Heck, Suzuki, Stille, and Sonogashira reactions, among others, provide efficient and selective methods for the construction of complex molecules with broad functional group tolerance. A thorough understanding of their mechanisms and experimental parameters is crucial for researchers and scientists in academia and industry, particularly in the field of drug development where the efficient synthesis of novel chemical entities is paramount. The continued development of more active, stable, and environmentally benign catalyst systems will undoubtedly further expand the synthetic utility of these powerful transformations.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate, offering a broad substrate scope and excellent functional group tolerance under relatively mild conditions.[1][2][3] These characteristics have made the Suzuki-Miyaura coupling an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt), a valuable building block for the introduction of a cyclohexenyl moiety, with various aryl halides.

The use of boronic esters, such as the pinacol ester (Bpin) derivative highlighted here, offers advantages over free boronic acids, including enhanced stability, ease of handling, and purification.[3] The protocol described herein is designed to be a reliable starting point for researchers, with recommendations for reaction setup, execution, and purification.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The following protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (this compound)

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

  • Degassed water (if using aqueous conditions)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Solvents for work-up (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under the inert atmosphere, add this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents).

    • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe. If using aqueous conditions, add the appropriate amount of degassed water.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-arylcyclohex-1-enecarboxylate.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is representative and may vary depending on the specific substrates and reaction conditions used.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₃PO₄ (2)Dioxane901285
2Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/H₂O1001678
3Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)THF80892
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O1001288

Table 2: Substrate Scope with Various Aryl Bromides

Reaction Conditions: this compound (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Cs₂CO₃ (2.5 equiv), THF, 80 °C, 8 h.

EntryAryl BromideProductYield (%)
14-BromoanisoleEthyl 4-(4-methoxyphenyl)cyclohex-1-enecarboxylate90
24-BromotolueneEthyl 4-(p-tolyl)cyclohex-1-enecarboxylate87
31-Bromo-4-fluorobenzeneEthyl 4-(4-fluorophenyl)cyclohex-1-enecarboxylate85
4Methyl 4-bromobenzoateEthyl 4-(4-(methoxycarbonyl)phenyl)cyclohex-1-enecarboxylate82
53-BromopyridineEthyl 4-(pyridin-3-yl)cyclohex-1-enecarboxylate75
61-BromonaphthaleneEthyl 4-(naphthalen-1-yl)cyclohex-1-enecarboxylate80

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_base R-Pd(II)L_n-OR' pd2_halide->pd2_base Ligand Exchange pd2_boron R-Pd(II)L_n-R' pd2_base->pd2_boron Transmetalation pd2_boron->pd0 Reductive Elimination product Ar-R' pd2_boron->product aryl_halide Ar-X aryl_halide->pd0 organoboron R'-B(OR)₂ organoboron->pd2_base base Base (e.g., OH⁻) base->pd2_halide borate [R'-B(OR)₂(OH)]⁻ Experimental_Workflow start Start setup Reaction Setup (Flask, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Reagents (Boronic Ester, Aryl Halide, Solvent) inert->reagents reaction Heat and Stir (Monitor by TLC/GC-MS) reagents->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

References

Bpin-Cyclohexene-C-COOEt: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-C-COOEt, is a valuable bifunctional building block in modern pharmaceutical synthesis. Its structure incorporates a versatile boronic acid pinacol ester (Bpin) group and a cyclohexene scaffold bearing an ethyl carboxylate moiety. This combination of functionalities makes it a particularly useful component in the construction of complex molecules, most notably as a linker in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

The Bpin group readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. The cyclohexene ring provides a semi-rigid, three-dimensional element to molecular structures, which can be crucial for optimizing the spatial orientation of pharmacophores. The ethyl ester offers a handle for further chemical modification, such as amide bond formation, enabling its covalent attachment to other molecular fragments.

These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and its role as a linker in PROTAC development. Detailed experimental protocols for representative reactions are also provided.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
CAS Number 1049004-32-1
Molecular Formula C₁₅H₂₅BO₄
Molecular Weight 280.17 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 312.6 ± 52.0 °C at 760 mmHg
Storage Store at -20°C for long-term stability

Applications in Pharmaceutical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in pharmaceutical synthesis is its participation in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) bond between the cyclohexene ring and an aryl or heteroaryl halide. This is a cornerstone reaction for the synthesis of biaryl and heteroaryl-substituted cyclic systems, which are common motifs in drug molecules.

The general reaction scheme is as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Bpin_Cyclohexene This compound Catalyst Pd Catalyst Base Bpin_Cyclohexene->Catalyst Aryl_Halide Ar-X (Aryl or Heteroaryl Halide) Aryl_Halide->Catalyst Coupled_Product Ethyl 4-Aryl-cyclohex-3-enecarboxylate Catalyst->Coupled_Product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for different substrates. The choice of conditions is critical to achieve high yields and minimize side products.

Building Block for PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and the stability of the ternary complex (POI-PROTAC-E3 ligase).

This compound serves as an excellent starting point for the synthesis of rigid or semi-rigid linkers. The cyclohexene core can provide a defined three-dimensional conformation, which can be advantageous for optimizing ternary complex formation. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand or POI ligand via amide bond formation.

The following workflow illustrates the general strategy for incorporating this compound into a PROTAC:

PROTAC_Synthesis_Workflow A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (POI Ligand Precursor) B->C D Coupled Intermediate C->D Formation of C-C bond E Ester Hydrolysis D->E F Carboxylic Acid Intermediate E->F Activation for coupling H Amide Coupling F->H G E3 Ligase Ligand (with amine handle) G->H I Final PROTAC Molecule H->I Linker complete

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(pyridin-4-yl)cyclohex-3-enecarboxylate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromopyridine hydrochloride.

Materials:

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1.0 eq)

  • 4-Bromopyridine hydrochloride (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-bromopyridine hydrochloride, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 4-(pyridin-4-yl)cyclohex-3-enecarboxylate.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.60 (d, J = 6.0 Hz, 2H), 7.25 (d, J = 6.0 Hz, 2H), 6.15 (br s, 1H), 4.15 (q, J = 7.1 Hz, 2H), 2.60-2.40 (m, 5H), 2.10-1.90 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 175.2, 150.1, 145.8, 135.2, 125.4, 121.0, 60.5, 30.8, 29.5, 28.1, 25.3, 14.2
MS (ESI+) m/z Calculated for C₁₄H₁₇NO₂ [M+H]⁺: 232.13; Found: 232.15
Protocol 2: Synthesis of a PROTAC Linker Intermediate

This protocol outlines the hydrolysis of the ethyl ester and subsequent amide coupling to an E3 ligase ligand fragment.

Step 1: Hydrolysis of Ethyl 4-(pyridin-4-yl)cyclohex-3-enecarboxylate

Materials:

  • Ethyl 4-(pyridin-4-yl)cyclohex-3-enecarboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 4-(pyridin-4-yl)cyclohex-3-enecarboxylate in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(pyridin-4-yl)cyclohex-3-enecarboxylic acid.

Step 2: Amide Coupling with an E3 Ligase Ligand Amine

Materials:

  • 4-(Pyridin-4-yl)cyclohex-3-enecarboxylic acid (1.0 eq)

  • E3 Ligase Ligand with an amine handle (e.g., a pomalidomide derivative) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 4-(pyridin-4-yl)cyclohex-3-enecarboxylic acid and the E3 ligase ligand amine in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add HATU portion-wise and stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Quantitative Data (Representative):

ParameterValue
Yield (Amide Coupling) 50-70%
Purity (by HPLC) >98%
MS (ESI+) m/z Dependent on the mass of the E3 ligase ligand

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC using this compound involves a series of sequential chemical transformations. The logical flow of this process is depicted below.

Logical_Flow Start Start with this compound and Aryl Halide Suzuki Perform Suzuki-Miyaura Coupling Start->Suzuki Check_Coupling Coupling Successful? Suzuki->Check_Coupling Hydrolysis Proceed to Ester Hydrolysis Check_Coupling->Hydrolysis Yes Fail Troubleshoot Reaction Check_Coupling->Fail No Check_Hydrolysis Hydrolysis Complete? Hydrolysis->Check_Hydrolysis Amide_Coupling Perform Amide Coupling with E3 Ligand Check_Hydrolysis->Amide_Coupling Yes Check_Hydrolysis->Fail No Check_Amide Amide Bond Formed? Amide_Coupling->Check_Amide Purification Purify Final PROTAC Check_Amide->Purification Yes Check_Amide->Fail No End Characterize and Test PROTAC Purification->End Fail->Suzuki Fail->Hydrolysis Fail->Amide_Coupling

Caption: Decision-making workflow in PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules in the pharmaceutical industry. Its ability to readily undergo Suzuki-Miyaura coupling makes it an ideal synthon for introducing a cyclohexene moiety with further functionalization potential. Its application as a linker component in the design and synthesis of PROTACs is particularly noteworthy, offering a means to create structurally defined and potent protein degraders. The protocols and data presented herein provide a solid foundation for researchers to utilize this building block in their drug discovery and development programs.

Application Notes and Protocols for Miyaura Borylation in the Synthesis of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Miyaura borylation reaction, a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. This palladium-catalyzed cross-coupling reaction offers a robust and versatile method for the synthesis of aryl- and vinyl boronic esters, which are key intermediates in numerous applications, including the widely used Suzuki-Miyaura coupling reaction.[1][2][3] The reaction is prized for its mild conditions and high tolerance for a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules, pharmaceuticals, and materials.[1][4]

General Principles

The Miyaura borylation reaction involves the coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] The general reaction scheme is depicted below:

  • Aryl/Vinyl Halide or Triflate (Ar-X or R-X): The electrophilic partner in the reaction. A wide range of substrates, including those with electron-donating or electron-withdrawing groups, can be used.[5][6]

  • Bis(pinacolato)diboron (B₂pin₂): The most common boron source, providing the pinacolborane moiety. Other diboron reagents or boranes can also be employed.[1][2]

  • Palladium Catalyst: Typically a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. Common catalysts include PdCl₂(dppf) and Pd(PPh₃)₄.[1][5]

  • Base: A crucial component for the activation of the diboron reagent and to facilitate the catalytic cycle. Potassium acetate (KOAc) is a frequently used weak base that minimizes side reactions.[1][2]

  • Solvent: Anhydrous, degassed solvents such as dioxane, toluene, or DMSO are commonly used.[5][7]

Catalytic Cycle

The proposed mechanism for the Miyaura borylation reaction proceeds through a catalytic cycle involving the palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) species reacts with the diboron reagent, which is activated by the base, in a transmetalation step. This step transfers the boryl group to the palladium center and the halide to the boron species.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the desired aryl or vinyl boronic ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Miyaura_Borylation_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Bpin Ar-Pd(II)L₂-Bpin Ar-Pd(II)L2-X->Ar-Pd(II)L2-Bpin Transmetalation Ar-Pd(II)L2-Bpin->Pd(0)L2 Reductive Elimination Ar-Bpin Aryl/Vinyl Boronic Ester (Ar-Bpin) Ar-Pd(II)L2-Bpin->Ar-Bpin Ar-X Aryl/Vinyl Halide (Ar-X) Ar-X->Ar-Pd(II)L2-X B2pin2_Base B₂pin₂ + Base B2pin2_Base->Ar-Pd(II)L2-Bpin

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Workflow

The general experimental workflow for a Miyaura borylation reaction is straightforward and can be adapted for a wide range of substrates. The key steps involve the careful assembly of the reaction under inert conditions, followed by heating and purification.

Miyaura_Borylation_Workflow start Start reagents Combine Aryl Halide, B₂pin₂, Catalyst, and Base in a Schlenk Flask start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert reaction Heat Reaction Mixture with Stirring inert->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or NMR) reaction->monitoring workup Cool to Room Temperature and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify Crude Product (e.g., Column Chromatography) workup->purification product Obtain Pure Boronic Ester purification->product

Caption: General experimental workflow for Miyaura borylation.

Summary of Reaction Conditions

The following table summarizes representative examples of Miyaura borylation reactions with various substrates, highlighting the versatility of this transformation.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePdCl₂(dppf) (3)-KOAc (3.0)Dioxane80885
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-KOAc (3.0)DMSO80298
4-ChloroacetophenoneXPhos-Pd-G2 (0.5)XPhos (0.5)K₃PO₄·7H₂O (3.0)EtOHRT1295[6]
1-Iodo-4-methoxybenzenePd(OAc)₂ (3)PCy₃ (6)KOAc (3.0)Dioxane80692
2-BromopyridinePd(PᵗBu₃)₂ (3)-KOAc (3.0)Toluene1001675
(E)-1-Bromo-1-octenePdCl₂(PPh₃)₂ (3)PPh₃ (6)KOPh (3.0)Toluene501288[2]
3-BromoquinolineXPhos-Pd-G2 (2)-K₂CO₃ (3.0)Dioxane1001291[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene from 4-Bromotoluene

This protocol provides a standard procedure for the borylation of a simple aryl bromide.

  • Reagents and Materials:

    • 4-Bromotoluene (1.0 mmol, 171 mg)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 22 mg)

    • Potassium acetate (KOAc) (3.0 mmol, 294 mg)

    • Anhydrous 1,4-dioxane (5 mL)

  • Procedure:

    • To a dry Schlenk flask, add 4-bromotoluene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product as a white solid.

Protocol 2: Synthesis of 2-(4-Nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1-Bromo-4-nitrobenzene

This protocol demonstrates the borylation of an electron-deficient aryl bromide.

  • Reagents and Materials:

    • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 22 mg)

    • Potassium acetate (KOAc) (3.0 mmol, 294 mg)

    • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Procedure:

    • Combine 1-bromo-4-nitrobenzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate in a dry Schlenk flask.

    • Subject the flask to three cycles of evacuation and backfilling with an inert gas.

    • Add anhydrous, degassed DMSO via syringe.

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction for completion (typically 2-4 hours).

    • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent in vacuo.

    • Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the product.

Troubleshooting and Key Considerations

  • Anhydrous and Inert Conditions: The Miyaura borylation is sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Solvents should be anhydrous and degassed.

  • Choice of Base: While KOAc is common, other bases like K₃PO₄ or KOPh can be beneficial for certain substrates.[2] Stronger bases may promote a subsequent Suzuki coupling of the product with the starting material.[1]

  • Catalyst and Ligand Selection: For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos), may be necessary.[6]

  • Reaction Monitoring: It is crucial to monitor the reaction to avoid prolonged heating, which can lead to side products or decomposition.

  • Purification: The pinacolboronic ester products are generally stable and can be purified by standard chromatographic techniques.[2] However, care should be taken to avoid hydrolysis on silica gel, which can sometimes be an issue for more sensitive products.

By following these guidelines and protocols, researchers can effectively utilize the Miyaura borylation reaction for the efficient and reliable synthesis of a wide array of valuable boronic esters for their research and development needs.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ester functional group in ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt). The resulting derivatives, including the carboxylic acid, primary alcohol, amides, and tertiary alcohols, are valuable building blocks in medicinal chemistry and drug discovery. The boronic acid pinacol ester (Bpin) group offers a versatile handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures.

Overview of Derivatization Reactions

The ethyl ester of this compound can be readily transformed into a variety of functional groups, expanding its utility in organic synthesis. This document outlines protocols for four key transformations:

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Reduction: Reduction of the ethyl ester to a primary alcohol.

  • Amidation: Formation of amides via reaction with primary or secondary amines. This typically proceeds via the carboxylic acid intermediate.

  • Grignard Reaction: Addition of an organomagnesium halide to the ester to yield a tertiary alcohol.

These reactions provide access to a diverse range of derivatives, each with unique properties and potential applications in the development of novel therapeutics. Boronic acids and their esters are of particular interest in medicinal chemistry due to their ability to form reversible covalent bonds with diols, a feature found in many biological molecules.[1] This has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology and infectious diseases.[2][3]

Experimental Protocols

Note: The following protocols are adapted from general procedures for similar classes of compounds. Researchers should optimize reaction conditions for their specific needs and substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Hydrolysis to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic Acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.

Reaction Scheme:

cluster_reagents start This compound product Bpin-Cyclohexene-C-COOH start->product reagents 1. LiOH, THF/H2O 2. HCl (aq)

Figure 1: Hydrolysis of this compound.

Materials:

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography.

Reduction to [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl]methanol

This protocol details the reduction of the ethyl ester to the corresponding primary alcohol using lithium aluminum hydride.

Reaction Scheme:

cluster_reagents start This compound product Bpin-Cyclohexene-C-CH2OH start->product reagents 1. LiAlH4, THF 2. H2O, NaOH (aq)

Figure 2: Reduction of this compound.

Materials:

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter the solid through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by column chromatography on silica gel.

Amidation to N-substituted-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxamide

This protocol describes the synthesis of an amide from the corresponding carboxylic acid (prepared in section 2.1) and an amine using a peptide coupling agent.

Reaction Workflow:

start Bpin-Cyclohexene-C-COOH coupling EDC, HOBt, DIPEA, DCM start->coupling amine Primary or Secondary Amine amine->coupling product Bpin-Cyclohexene-C-CONHR coupling->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Pure Amide purification->final_product

Figure 3: Amidation Workflow.

Materials:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

Grignard Reaction to 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl]propan-2-ol

This protocol outlines the reaction of the ethyl ester with a Grignard reagent to form a tertiary alcohol. Methylmagnesium bromide is used as an example.

Reaction Scheme:

cluster_reagents start This compound product Bpin-Cyclohexene-C-C(OH)(CH3)2 start->product reagents 1. MeMgBr, THF 2. NH4Cl (aq)

Figure 4: Grignard Reaction of this compound.

Materials:

  • Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

  • Methylmagnesium bromide (MeMgBr, solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., methylmagnesium bromide, 2.5 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary alcohol by column chromatography.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

DerivativeReagents and ConditionsReaction Time (h)Yield (%)
Carboxylic AcidLiOH, THF/H₂O, rt1892
Primary AlcoholLiAlH₄, THF, 0 °C to rt388
N-benzyl AmideEDC, HOBt, DIPEA, Benzylamine, DCM, rt2475
Tertiary AlcoholMeMgBr, THF, 0 °C to rt281

Table 2: Physicochemical and Spectroscopic Data of Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm) - Key Signals¹³C NMR (CDCl₃, δ ppm) - Key Signals
Carboxylic AcidC₁₃H₂₁BO₄252.1210.5 (br s, 1H, COOH), 6.5 (m, 1H, C=CH), 1.2 (s, 12H, Bpin-CH₃)180.2 (C=O), 135.1 (C=CH), 83.4 (B-O-C), 24.8 (Bpin-CH₃)
Primary AlcoholC₁₂H₂₁BO₃224.113.6 (d, 2H, CH₂OH), 6.4 (m, 1H, C=CH), 1.6 (t, 1H, OH), 1.2 (s, 12H, Bpin-CH₃)134.8 (C=CH), 83.3 (B-O-C), 65.1 (CH₂OH), 24.8 (Bpin-CH₃)
N-benzyl AmideC₂₀H₂₈BNO₃353.267.3 (m, 5H, Ar-H), 6.5 (m, 1H, C=CH), 6.1 (br t, 1H, NH), 4.4 (d, 2H, N-CH₂), 1.2 (s, 12H, Bpin-CH₃)175.0 (C=O), 138.5 (Ar-C), 135.3 (C=CH), 128.7, 127.8, 127.5 (Ar-CH), 83.4 (B-O-C), 43.8 (N-CH₂), 24.8 (Bpin-CH₃)
Tertiary AlcoholC₁₄H₂₅BO₃252.166.4 (m, 1H, C=CH), 1.5 (s, 1H, OH), 1.2 (s, 12H, Bpin-CH₃), 1.1 (s, 6H, C(OH)(CH₃)₂)135.0 (C=CH), 83.3 (B-O-C), 71.2 (C-OH), 29.5 (C(OH)(CH₃)₂), 24.8 (Bpin-CH₃)

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Cyclohexenylboronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of cyclohexenylboronic esters. This class of reaction is a powerful tool for the synthesis of substituted cyclohexenes, which are important structural motifs in many biologically active molecules and pharmaceuticals.[1][2] The protocols and data presented herein are intended to serve as a practical guide for chemists in research and development.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable for the formation of carbon-carbon bonds in modern organic synthesis.[3][4][5] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] Cyclohexenylboronic esters are valuable reagents that allow for the introduction of a cyclohexene moiety onto various scaffolds, providing access to a diverse range of complex molecules.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[3]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This is followed by transmetalation with a boronate species (R²-B(OR)₂), which is activated by a base. The final step is reductive elimination, which forms the new C-C bond (R¹-R²) and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation Boron_Waste X-B(OR)₂ pd2_transmetalation->pd0 Reductive Elimination Product R¹-R² (Coupled Product) pd2_transmetalation->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->pd0 R2B R²-B(OR)₂ (Cyclohexenylboronic Ester) R2B->pd2_oxidative Base Base Base->pd2_oxidative

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Synthesis

The Suzuki-Miyaura coupling of cyclohexenylboronic esters provides a versatile method for the synthesis of 1-aryl-cyclohexenes and related structures. These motifs are present in various natural products and pharmaceutically active compounds. The reaction is tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.

Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura cross-coupling of a cyclohexenyl halide with various arylboronic acids.[6][7] These can be adapted for the coupling of a cyclohexenylboronic ester with an aryl halide by adjusting the stoichiometry and reaction conditions as needed.

Protocol 1: General Procedure for the Synthesis of 1-Chloro-2-arylcyclohexenes [6][7]

Materials:

  • 1-Bromo-2-chlorocyclohexene

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (3 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2-chlorocyclohexene (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), and sodium carbonate (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Solvent Addition and Degassing: Add a 4:1:1 mixture of toluene:ethanol:water (5 mL). Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-chloro-2-arylcyclohexene.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of 1-bromo-2-chlorocyclohexene with various arylboronic acids, demonstrating the scope of the reaction.[6][7]

Table 1: Suzuki-Miyaura Coupling of 1-Bromo-2-chlorocyclohexene with Arylboronic Acids [6][7]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Chloro-2-phenylcyclohexene92
24-Methylphenylboronic acid1-Chloro-2-(4-methylphenyl)cyclohexene94
34-Methoxyphenylboronic acid1-Chloro-2-(4-methoxyphenyl)cyclohexene90
44-Fluorophenylboronic acid1-Chloro-2-(4-fluorophenyl)cyclohexene88
54-Chlorophenylboronic acid1-Chloro-2-(4-chlorophenyl)cyclohexene85
64-Bromophenylboronic acid1-Chloro-2-(4-bromophenyl)cyclohexene82
73-Methylphenylboronic acid1-Chloro-2-(3-methylphenyl)cyclohexene91
83-Methoxyphenylboronic acid1-Chloro-2-(3-methoxyphenyl)cyclohexene89
92-Methylphenylboronic acid1-Chloro-2-(2-methylphenyl)cyclohexene86
101-Naphthylboronic acid1-Chloro-2-(1-naphthyl)cyclohexene80
112-Thienylboronic acid1-Chloro-2-(2-thienyl)cyclohexene78

Reaction conditions: 1-bromo-2-chlorocyclohexene (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), Na₂CO₃ (3.0 equiv), toluene/ethanol/water (4:1:1), reflux, 2-4 h.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of a cyclohexenylboronic ester with an aryl halide.

Experimental_Workflow start Start setup Reaction Setup: - Cyclohexenylboronic Ester - Aryl Halide - Base - Solvent start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst degas Degas Reaction Mixture catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (e.g., TLC, GC/MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (e.g., NMR, MS) purify->characterize end End Product characterize->end

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of aryl-substituted cyclohexenes from cyclohexenylboronic esters. The reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups, making it a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols and data serve as a starting point for the development of specific applications of this powerful transformation.

References

Scalable Synthesis of Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scalable synthesis of ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is based on a robust and efficient two-step sequence starting from the commercially available ethyl 4-oxocyclohexanecarboxylate. This approach offers high yields and is amenable to large-scale production.

Introduction

Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate is a versatile intermediate, particularly useful in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its cyclohexene scaffold and the presence of a boronic ester functionality allow for the facile introduction of this cyclic motif into complex organic molecules, a common strategy in the design of novel therapeutic agents. The scalability of its synthesis is therefore of significant interest to the pharmaceutical and biotechnology industries.

The protocol outlined below details the conversion of ethyl 4-oxocyclohexanecarboxylate to the corresponding vinyl triflate, followed by a palladium-catalyzed Miyaura borylation to yield the target compound.

Reaction Pathway

The synthesis proceeds via a two-step reaction pathway, as illustrated below. The first step involves the formation of a vinyl triflate from a cyclic ketone, which then undergoes a palladium-catalyzed borylation.

reaction_pathway start Ethyl 4-oxocyclohexanecarboxylate intermediate Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate start->intermediate Triflic Anhydride, Base product Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate intermediate->product Bis(pinacolato)diboron, Pd Catalyst, Base

Caption: Synthetic pathway for ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

This procedure details the conversion of a cyclic ketone to a vinyl triflate, a key intermediate for the subsequent borylation reaction.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • 2,6-Lutidine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add 2,6-lutidine (1.2 eq) or triethylamine (1.2 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude vinyl triflate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Starting MaterialEthyl 4-oxocyclohexanecarboxylate
Trifluoromethanesulfonic Anhydride1.1 eq
Base2,6-Lutidine or Triethylamine (1.2 eq)
SolventAnhydrous Dichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95%
Step 2: Palladium-Catalyzed Miyaura Borylation

This protocol describes the conversion of the vinyl triflate intermediate to the target pinacol boronate ester. The Miyaura borylation is a robust and widely used method for the synthesis of organoboron compounds.[1][2]

Materials:

  • Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst

  • Potassium acetate (KOAc) or other suitable base

  • 1,4-Dioxane or Toluene, anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask (Schlenk tube recommended)

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane or toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or GC-MS analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the final product, ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate.

Quantitative Data:

ParameterValue
Starting MaterialEthyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate
Boron SourceBis(pinacolato)diboron (1.1 eq)
Palladium CatalystPd(dppf)Cl₂ (0.03 eq)
BasePotassium Acetate (1.5 eq)
SolventAnhydrous 1,4-Dioxane or Toluene
Reaction Temperature80-100 °C
Reaction Time4-12 hours
Typical Yield70-85%

Experimental Workflow

The overall experimental workflow for the scalable synthesis is depicted below.

experimental_workflow cluster_step1 Step 1: Triflation cluster_step2 Step 2: Miyaura Borylation s1_start Dissolve Ketone in DCM s1_add_base Add Base s1_start->s1_add_base s1_add_tf2o Add Triflic Anhydride at 0°C s1_add_base->s1_add_tf2o s1_react React at Room Temperature s1_add_tf2o->s1_react s1_quench Quench with NaHCO₃ s1_react->s1_quench s1_extract Workup and Extraction s1_quench->s1_extract s1_purify Purification s1_extract->s1_purify s1_product Vinyl Triflate Intermediate s1_purify->s1_product s2_setup Combine Reagents under Inert Atmosphere s1_product->s2_setup Use as starting material s2_react Heat Reaction Mixture s2_setup->s2_react s2_filter Filter through Diatomaceous Earth s2_react->s2_filter s2_concentrate Concentrate Filtrate s2_filter->s2_concentrate s2_purify Column Chromatography s2_concentrate->s2_purify s2_product Final Product s2_purify->s2_product

References

Application Notes: Bpin-Cyclohexene-C-COOEt in the Synthesis of PROTAC Linkers for Targeted SMARCA2/4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, as its composition, length, and rigidity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

Cyclohexane-based linkers, such as Bpin-Cyclohexene-C-COOEt, offer a semi-rigid scaffold that can appropriately orient the POI and E3 ligase for effective ubiquitination. This application note details the use of this compound in the synthesis of PROTACs targeting SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex that are implicated in various cancers.

Targeted Protein Degradation of SMARCA2/4

SMARCA2 and SMARCA4 are ATP-dependent helicases that play a crucial role in regulating gene expression by altering chromatin structure. In certain cancers, particularly those with mutations in SMARCA4, cancer cells become dependent on the paralog SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target. PROTACs that can selectively degrade SMARCA2, or dually degrade SMARCA2 and SMARCA4, have shown promise in preclinical studies. The this compound linker has been successfully incorporated into potent SMARCA2/4 degraders, such as SMARCA2/4-degrader-8.

Signaling Pathway and Mechanism of Action

The mechanism of action for a SMARCA2/4-targeting PROTAC involves the recruitment of an E3 ubiquitin ligase (e.g., Cereblon or VHL) to the SMARCA2/4 protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This targeted degradation results in the disruption of the SWI/SNF complex, leading to altered gene expression and ultimately, cell death in susceptible cancer cells.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC SMARCA2/4 PROTAC (with Cyclohexene Linker) Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-E3) PROTAC->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 Protein (Target) SMARCA2_4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Poly_Ub_SMARCA2_4 Polyubiquitinated SMARCA2/4 Ternary_Complex->Poly_Ub_SMARCA2_4 Polyubiquitination Disrupted_SWI_SNF Disrupted SWI/SNF Complex Ternary_Complex->Disrupted_SWI_SNF Leads to Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_SMARCA2_4->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Altered_Gene_Expression Altered Gene Expression Disrupted_SWI_SNF->Altered_Gene_Expression Cell_Death Cancer Cell Apoptosis Altered_Gene_Expression->Cell_Death

PROTAC-mediated degradation of SMARCA2/4.

Experimental Protocols

The following protocols are based on procedures outlined in the patent literature for the synthesis of SMARCA2/4 degraders.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is coupled to the E3 ligase ligand and the target protein ligand. A representative workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Starting Materials: - this compound - E3 Ligase Ligand - SMARCA2/4 Ligand step1 Step 1: Hydrolysis of Ester start->step1 step2 Step 2: Amide Coupling with E3 Ligase Ligand step1->step2 step3 Step 3: Suzuki Coupling with SMARCA2/4 Ligand step2->step3 purification Purification (e.g., HPLC) step3->purification final_protac Final PROTAC purification->final_protac

General workflow for PROTAC synthesis.
Protocol 1: Synthesis of Intermediate Linker-E3 Ligase Conjugate

This protocol describes the initial steps of hydrolyzing the ethyl ester of this compound and coupling the resulting carboxylic acid to an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide).

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Ester Hydrolysis:

    • Dissolve this compound in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with HCl to protonate the carboxylate.

    • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate) and dry over sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude carboxylic acid linker.

  • Amide Coupling:

    • Dissolve the carboxylic acid linker, the amine-functionalized E3 ligase ligand, and HATU in DMF.

    • Add DIPEA to the mixture and stir at room temperature for several hours until the reaction is complete.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the Bpin-Cyclohexene-linker-E3 ligase conjugate.

Protocol 2: Suzuki Coupling to Synthesize the Final PROTAC

This protocol details the palladium-catalyzed Suzuki coupling of the boronate ester-containing linker-E3 ligase conjugate with a halogenated SMARCA2/4 ligand.

Materials:

  • Bpin-Cyclohexene-linker-E3 ligase conjugate (from Protocol 1)

  • Halogenated SMARCA2/4 ligand (e.g., bromo- or iodo-functionalized)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

  • To a reaction vessel, add the Bpin-Cyclohexene-linker-E3 ligase conjugate, the halogenated SMARCA2/4 ligand, the palladium catalyst, and the base.

  • Add the solvent mixture (e.g., 1,4-dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC compound by preparative HPLC to obtain a highly pure product.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and activity of a SMARCA2/4-targeting PROTAC incorporating a cyclohexene-based linker. (Note: The following data is illustrative and may not correspond to a single specific compound but is representative of typical values found in the literature).

ParameterValue
Synthesis
Yield of Ester Hydrolysis>90%
Yield of Amide Coupling60-80%
Yield of Suzuki Coupling40-60%
Overall Yield20-40%
Biological Activity
SMARCA2 Degradation (DC₅₀)<100 nM
SMARCA4 Degradation (DC₅₀)<100 nM
Maximum Degradation (Dₘₐₓ)>90%
Cell Line for ActivityA549, MV4-11
Time for Max Degradation24 hours

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its semi-rigid cyclohexene core provides a stable scaffold for the precise positioning of the target protein and E3 ligase ligands, facilitating efficient ternary complex formation and subsequent protein degradation. The synthetic protocols outlined in this application note provide a general framework for the incorporation of this linker into PROTACs targeting SMARCA2/4, offering a promising therapeutic strategy for cancers with specific genetic vulnerabilities. The modular nature of the synthesis allows for further optimization of the linker length and attachment points to fine-tune the degradation potency and selectivity of the final PROTAC molecules.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Cyclohexenes Using Organoboronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a powerful one-pot organocatalytic method for the synthesis of highly functionalized and chiral δ-substituted cyclohexenones, a key subclass of functionalized cyclohexenes. This tandem reaction utilizes readily available organotrifluoroborate salts as nucleophiles in a conjugate addition to a doubly vinylogous ester, followed by an intramolecular aldol condensation to construct the cyclohexenone ring system. The process is characterized by its operational simplicity, high yields, and excellent enantioselectivities, making it a valuable tool for the efficient construction of complex molecular scaffolds relevant to pharmaceutical and natural product synthesis.

Core Application: Enantioselective Tandem Synthesis of δ-Substituted Cyclohexenones

This protocol enables the rapid assembly of chiral δ-substituted cyclohexenones from simple precursors in a single reaction vessel. The key transformation involves a bisperfluorotoluyl-BINOL catalyzed enantioselective conjugate addition of an organotrifluoroborate salt to a doubly vinylogous ester. The resulting intermediate undergoes a subsequent acid-promoted intramolecular aldol condensation to yield the final cyclohexenone product. This one-pot procedure avoids the need for isolation and purification of intermediates, thereby saving time and resources.

A notable application of this methodology is its use in the total synthesis of natural products. For instance, this transformation was a key step in a concise four-step total synthesis of penienone, a naturally occurring cyclohexenone derivative.[1]

Data Presentation: Substrate Scope and Performance

The one-pot synthesis demonstrates broad applicability with various organotrifluoroborate salts, affording the corresponding δ-substituted cyclohexenones in good to high yields and with excellent enantioselectivities.[1]

EntryOrganotrifluoroborate Salt (Nucleophile)ProductYield (%)Enantiomeric Excess (ee, %)
1Potassium vinyltrifluoroborate(R)-5-vinylcyclohex-2-en-1-one8998
2Potassium alkynyltrifluoroborate(R)-5-(phenylethynyl)cyclohex-2-en-1-one7595
3Potassium 4-methoxyphenyltrifluoroborate(R)-5-(4-methoxyphenyl)cyclohex-2-en-1-one6896
4Potassium 2-methylphenyltrifluoroborate(R)-5-(o-tolyl)cyclohex-2-en-1-one7297
5Potassium naphthyltrifluoroborate(R)-5-(naphthalen-1-yl)cyclohex-2-en-1-one3490
6Potassium 2-thienyltrifluoroborate(R)-5-(thiophen-2-yl)cyclohex-2-en-1-one9297
7Potassium 3-thienyltrifluoroborate(R)-5-(thiophen-3-yl)cyclohex-2-en-1-one8598
8Potassium 2-furyltrifluoroborate(R)-5-(furan-2-yl)cyclohex-2-en-1-one8189

Experimental Protocols

Materials and Methods: All reagents should be of commercial grade and used as received unless otherwise noted. Solvents should be anhydrous where necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Enantiomeric excess (ee) should be determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Protocol 1: One-Pot Synthesis of Chiral δ-Substituted Cyclohexenones

This protocol describes the general procedure for the tandem conjugate addition-aldol condensation reaction.

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the doubly vinylogous ester (1.0 equiv.), the organotrifluoroborate salt (1.5-3.0 equiv.), and the bisperfluorotoluyl-BINOL catalyst (10 mol%).

  • Place the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous solvent (e.g., toluene or dichloromethane) to the vial.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the time required for the conjugate addition step to complete (monitor by TLC).

  • Upon completion of the first step, add an acid (e.g., trifluoroacetic acid or hydrochloric acid, 1.5 equiv.) to the reaction mixture to promote the intramolecular aldol condensation.

  • Continue stirring the reaction mixture at the same or an elevated temperature until the cyclization is complete (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired δ-substituted cyclohexenone.

Note: The optimal amount of organotrifluoroborate salt, reaction time, temperature, and choice of acid may vary depending on the specific substrates used and should be optimized accordingly. For instance, increasing the amount of the borate salt to 3.0 equivalents can improve the yield for less reactive aromatic trifluoroborates.[1]

Visualizations

Reaction Workflow

One_Pot_Synthesis_Workflow Workflow for the One-Pot Synthesis of δ-Substituted Cyclohexenones cluster_reagents Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_workup Workup and Purification Doubly Vinylogous Ester Doubly Vinylogous Ester Conjugate_Addition 1. Enantioselective Conjugate Addition Doubly Vinylogous Ester->Conjugate_Addition Organotrifluoroborate Salt Organotrifluoroborate Salt Organotrifluoroborate Salt->Conjugate_Addition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Conjugate_Addition Aldol_Condensation 2. Acid-Promoted Intramolecular Aldol Condensation Conjugate_Addition->Aldol_Condensation Intermediate Quenching Quenching Aldol_Condensation->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Chiral δ-Substituted Cyclohexenone Purification->Product

Caption: One-pot synthesis workflow.

Logical Relationship of Key Steps

Reaction_Mechanism_Overview Key Steps in the Tandem Reaction Start Doubly Vinylogous Ester + Organotrifluoroborate Salt Step1 Catalyst-Mediated Conjugate Addition Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Acid-Promoted Intramolecular Aldol Condensation Intermediate->Step2 Product δ-Substituted Cyclohexenone Step2->Product

Caption: Logical flow of the reaction.

References

Anhydrous Suzuki-Miyaura Cross-Coupling of Alkylboronic Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters. This innovative approach offers significant advantages over traditional aqueous methods, including rapid reaction times, high yields, and broad functional group tolerance, making it a valuable tool in modern synthetic chemistry and drug discovery. The protocols described herein are primarily based on the work of Bock and Denmark, who have developed a robust and efficient homogeneous system for this transformation.[1][2][3][4][5][6][7]

The key to this methodology is the use of a soluble base, potassium trimethylsilanolate (TMSOK), in anhydrous solvents, which allows for a homogeneous reaction mixture.[1][3][4][5] This circumvents the mass transfer limitations often encountered in biphasic Suzuki-Miyaura couplings, leading to more reproducible results and significantly faster reaction rates.[1][6] The combination of the AntPhos ligand, a palladium catalyst, and neopentyldiol alkylboronic esters has proven to be particularly effective for this transformation.[1][2][3][5][6]

Data Presentation: Reaction Scope and Performance

The anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters exhibits a broad substrate scope with respect to both the aryl halide and the alkylboronic ester. The following tables summarize the performance of this methodology with various substrates, highlighting the high yields and selectivities achieved in short reaction times.

Table 1: Aryl Halide Scope in Anhydrous Suzuki-Miyaura Coupling with an Alkylboronic Ester

EntryAryl HalideProductTime (min)Yield (%)l/b ratio
14-Bromobenzonitrile4-(sec-butyl)benzonitrile2096>99:1
24-Bromoanisole4-sec-butylanisole1207513:1
32-Bromonaphthalene2-(sec-butyl)naphthalene1592>99:1
43-Bromopyridine3-(sec-butyl)pyridine2085>99:1
51-Bromo-4-(trifluoromethyl)benzene1-(sec-butyl)-4-(trifluoromethyl)benzene2588>99:1
6Methyl 4-bromobenzoateMethyl 4-(sec-butyl)benzoate2091>99:1

Reactions were typically run with 1.00 mmol of aryl halide and 1.20 equiv of the neopentyldiol sec-butylboronic ester. Yields are for the isolated product. l/b = linear/branched ratio.[3]

Table 2: Alkylboronic Ester Scope in Anhydrous Suzuki-Miyaura Coupling with 2-Bromonaphthalene

EntryAlkylboronic EsterProductTime (min)Yield (%)
1Methylboronic ester2-Methylnaphthalene2085
2Cyclopropylboronic ester2-Cyclopropylnaphthalene2094
3Benzylboronic ester2-Benzylnaphthalene2078
4(3-Chloropropyl)boronic ester2-(3-Chloropropyl)naphthalene2082
5(3-(tert-butyldimethylsilyloxy)propyl)boronic ester2-(3-(tert-butyldimethylsilyloxy)propyl)naphthalene2089
6(2-(1,3-dioxan-2-yl)ethyl)boronic ester2-(2-(1,3-dioxan-2-yl)ethyl)naphthalene2075

Reactions were typically run with 1.00 mmol of 2-bromonaphthalene and 1.20 equiv of the neopentyldiol alkylboronic ester. Yields are for the isolated product.[3]

Experimental Protocols

The following are detailed protocols for the preparation of a neopentyldiol alkylboronic ester and a general procedure for the anhydrous Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Preparation of Neopentyldiol Alkylboronic Ester

This protocol describes the synthesis of a neopentyldiol boronic ester from the corresponding boronic acid.

Materials:

  • Alkylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.1 equiv)

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).

  • Add toluene to the flask to create a suspension.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 1.5-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of toluene).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the neopentyldiol alkylboronic ester, which is typically a white solid.

Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a neopentyldiol alkylboronic ester under anhydrous conditions.

Materials:

  • Aryl halide (1.0 equiv)

  • Neopentyldiol alkylboronic ester (1.2 equiv)

  • Pd-catalyst (e.g., Pd-P(t-Bu)3-G3, 2 mol %)

  • AntPhos ligand (if not using a pre-catalyst)

  • Potassium trimethylsilanolate (TMSOK) (1.4 equiv)

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), neopentyldiol alkylboronic ester (1.2 equiv), and the palladium catalyst (2 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask, remove it from the glovebox (if used), and evacuate and backfill with the inert gas three times.

  • In a separate flask inside the glovebox, weigh the potassium trimethylsilanolate (TMSOK) (1.4 equiv).

  • Dissolve the TMSOK in the anhydrous solvent.

  • Add the anhydrous solvent to the Schlenk flask containing the aryl halide and boronic ester.

  • Add the TMSOK solution to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperatures as indicated in the data tables) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the anhydrous Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Combine Aryl Halide, Alkylboronic Ester, & Pd-Catalyst inert_atm Establish Inert Atmosphere (N2/Ar) reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent base_addition Add TMSOK Solution solvent->base_addition reaction Stir at Reaction Temperature base_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Anhydrous Suzuki-Miyaura Experimental Workflow.

suzuki_catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)(X)L_n pd0->pd_complex1 pd0->pd_complex1 R¹-X transmetalation Transmetalation pd_complex2 R¹-Pd(II)(R²)L_n pd_complex1->pd_complex2 pd_complex1->pd_complex2 [R²-B(OR)₂(OTMS)]⁻K⁺ kx KX pd_complex2->pd0 pd_complex2->pd0 R¹-R² reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_ester R²-B(OR)₂ boronate_complex [R²-B(OR)₂(OTMS)]⁻K⁺ base TMSOK

Suzuki-Miyaura Catalytic Cycle.

References

Troubleshooting & Optimization

How to improve low yields in Miyaura borylation reactions?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Miyaura borylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: My Miyaura borylation reaction is showing low to no conversion of my starting material. What are the most common causes?

A: Low or no conversion in a Miyaura borylation reaction can stem from several factors. The most common culprits include:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Improper handling or storage can lead to decomposition and loss of activity. Ensure you are using fresh, properly stored catalyst and employing rigorous air-free techniques.

  • Inappropriate Base: The choice and quality of the base are critical. Weak bases like potassium acetate (KOAc) are typically used.[1][2] Using a base that is too strong can lead to side reactions, while a base that is not sufficiently anhydrous can introduce water and hinder the reaction.[3]

  • Poor Substrate Quality: Impurities in your aryl halide starting material can interfere with the catalytic cycle. Ensure your substrate is pure and free of coordinating impurities that might poison the catalyst.[3]

  • Solvent Issues: The solvent must be anhydrous and deoxygenated. The presence of oxygen can deactivate the Pd(0) catalyst, and water can lead to protodeboronation of the product.[3][4] Polar aprotic solvents like dioxane, toluene, or DMSO are commonly used.[5]

  • Insufficient Temperature or Reaction Time: Some less reactive aryl halides may require higher temperatures or longer reaction times to achieve full conversion. Monitor the reaction progress by TLC or LCMS to determine the optimal time.

Q2: I am observing significant amounts of protodeboronation as a side product. How can I minimize this?

A: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction. To minimize it:

  • Strictly Anhydrous Conditions: Water is a primary source of protons for this side reaction. Ensure all reagents, solvents, and glassware are rigorously dried. Using fresh, anhydrous solvents and pre-dried bases is crucial.[3][4]

  • Choice of Base: While a base is necessary, a very strong or highly nucleophilic base can promote protodeboronation. Stick to milder bases like KOAc or potassium phenoxide (KOPh).[1]

  • Control Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. If feasible for your substrate, try running the reaction at a lower temperature for a longer duration.

Q3: My reaction seems to be producing a significant amount of homocoupling (biaryl) byproducts. What causes this and how can it be prevented?

A: Homocoupling of the aryl halide is another common side reaction. This can be caused by:

  • Excessively Strong Base: Strong bases can promote a competing Suzuki-Miyaura type coupling between the newly formed boronic ester and the remaining aryl halide starting material.[1][2]

  • Catalyst System: The choice of ligand can influence the relative rates of the desired borylation and the undesired homocoupling. Screening different phosphine ligands may be necessary.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

To prevent this, ensure you are using a weak base like KOAc and consider optimizing the catalyst-to-ligand ratio.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving low-yield issues in your Miyaura borylation reactions.

Problem: Low Yield or No Reaction
Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure rigorous air-free techniques (e.g., glovebox, Schlenk line).An increase in product formation should be observed if catalyst activity was the issue.
Sub-optimal Base Switch to a different weak base (e.g., from KOAc to KOPh). Ensure the base is thoroughly dried before use. The use of lipophilic bases like potassium 2-ethylhexanoate has been shown to improve yields at lower temperatures.[6][7][8]A different base may offer better solubility or reactivity for your specific substrate.
Solvent Quality Use freshly distilled or commercially available anhydrous, deoxygenated solvent. Polar solvents can increase the reaction yield.[2]Eliminating water and oxygen will prevent catalyst deactivation and protodeboronation.
Reagent Purity Purify the aryl halide starting material. Check the quality of the bis(pinacolato)diboron (B2pin2).[3]Removing impurities that can poison the catalyst will improve the reaction rate and yield.
Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C.For less reactive substrates, higher temperatures may be required to drive the reaction to completion.
Ligand Choice Screen different phosphine ligands (e.g., PPh3, dppf, XPhos, SPhos). Buchwald-type ligands like XPhos have shown high reactivity.[9]The electronic and steric properties of the ligand can significantly impact the catalytic activity.
Problem: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
Protodeboronation Product Presence of water or other protic sources.Rigorously dry all reagents, solvents, and glassware. Use a fresh, anhydrous base.
Homocoupling (Biaryl) Product Base is too strong, leading to a subsequent Suzuki-Miyaura coupling.Use a weaker base such as KOAc. Optimize the reaction temperature and time.
Dehalogenation Product Side reaction of the aryl halide.Optimize the catalyst and ligand system. Some ligands may be more prone to promoting this side reaction.

Experimental Protocols

General Procedure for Miyaura Borylation

This is a general protocol and may require optimization for specific substrates.

  • Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), potassium acetate (KOAc, 3.0 mmol), and the palladium catalyst (e.g., PdCl2(dppf), 1-3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., dioxane, toluene, 0.1-0.5 M) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Optimized Protocol with Lipophilic Base

Recent studies have shown that using a lipophilic base can allow for milder reaction conditions.[6][7][8]

  • Reagents: Aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium 2-ethylhexanoate (1.5 mmol), Pd(OAc)2 (0.5 mol%), and XPhos (1.0 mol%).

  • Solvent: Anhydrous 2-methyltetrahydrofuran (2-MeTHF).

  • Procedure: Combine the reagents in a dry flask under an inert atmosphere. Add the solvent and stir the mixture at 35°C for 2-4 hours. The work-up and purification follow the general procedure.

Data Presentation

Table 1: Effect of Base on Miyaura Borylation Yield
BaseSolventTemperature (°C)Time (h)Yield (%)Reference
KOAcDioxane80885J. Org. Chem. 1995, 60, 7508-7510
KOPhToluene501693J. Am. Chem. Soc. 2002, 124, 390-391
K3PO4Dioxane80854J. Org. Chem. 1995, 60, 7508-7510
Et3NDioxane8080J. Org. Chem. 1995, 60, 7508-7510
K2CO3Dioxane80839J. Org. Chem. 1995, 60, 7508-7510
Potassium 2-ethylhexanoate2-MeTHF352>95J. Org. Chem. 2021, 86, 1, 103–109[6][7][10]
Table 2: Effect of Catalyst and Ligand on Miyaura Borylation Yield
CatalystLigandSolventTemperature (°C)Time (h)Yield (%)
PdCl2(dppf)dppfDioxane80885
Pd(OAc)2PPh3Toluene1001275
Pd2(dba)3XPhosDioxane80495
Pd(OAc)2SPhosToluene100692
[(allyl)PdCl]2XPhos2-MeTHF352>95

Visualizations

Miyaura_Borylation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide (Ar-X) E Add Anhydrous Solvent A->E B Bis(pinacolato)diboron (B2pin2) B->E C Base (e.g., KOAc) C->E D Pd Catalyst & Ligand D->E F Heat & Stir E->F G Monitor Progress (TLC/LCMS) F->G H Cool & Filter G->H I Extraction H->I J Purification (Column/Recrystallization) I->J K Aryl Boronic Ester (Ar-Bpin) J->K

Caption: General experimental workflow for a Miyaura borylation reaction.

Troubleshooting_Miyaura_Borylation Start Low Yield in Miyaura Borylation Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Reagents Are all reagents (substrate, B2pin2, base) pure and anhydrous? Check_Catalyst->Check_Reagents Yes Action_Catalyst Use fresh catalyst and employ strict air-free techniques. Check_Catalyst->Action_Catalyst No Check_Solvent Is the solvent anhydrous and deoxygenated? Check_Reagents->Check_Solvent Yes Action_Reagents Purify starting materials and dry the base. Check_Reagents->Action_Reagents No Check_Conditions Are the temperature and reaction time sufficient? Check_Solvent->Check_Conditions Yes Action_Solvent Use freshly distilled or commercial anhydrous solvent. Check_Solvent->Action_Solvent No Action_Conditions Increase temperature or prolong reaction time. Monitor reaction. Check_Conditions->Action_Conditions No Optimize_System Screen different ligands, bases, or solvents. Check_Conditions->Optimize_System Yes Action_Catalyst->Check_Reagents Action_Reagents->Check_Solvent Action_Solvent->Check_Conditions Action_Conditions->Optimize_System

Caption: A decision tree for troubleshooting low yields in Miyaura borylation reactions.

References

Technical Support Center: Purification of Bpin-Cyclohexene-C-COOEt by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Bpin-Cyclohexene-C-COOEt via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the column chromatography of this compound?

A1: Researchers often face challenges with the purification of boronic esters like this compound on standard silica gel columns. Common issues include the compound streaking, adhering strongly to the silica gel, or co-eluting with impurities.[1][2] These problems can arise from the interaction of the boronic ester with the acidic silanol groups on the silica surface, potentially leading to degradation or irreversible adsorption.

Q2: What is a recommended stationary phase for the purification of this compound?

A2: While silica gel is common, its acidic nature can be problematic for boronic esters.[1] Alternative stationary phases to consider include:

  • Neutral Alumina: This can be a good alternative to prevent degradation of acid-sensitive compounds.[3]

  • Boric Acid-Impregnated Silica Gel: Treating silica gel with boric acid can help to suppress the over-adsorption of pinacol boronic esters, leading to better separation.[1][4][5]

  • Deactivated Silica Gel: Silica gel can be deactivated by treatment with a base, such as triethylamine, to neutralize acidic sites.

Q3: What solvent systems are typically effective for the elution of this compound?

A3: The choice of eluent depends on the polarity of the specific isomer and impurities. A good starting point is a non-polar solvent system with a gradual increase in the polar component. Commonly used systems for boronic esters include mixtures of:

  • Hexane/Ethyl Acetate[1]

  • Dichloromethane/Hexanes

  • Toluene/Hexanes

  • Acetone/Hexanes[3]

It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: My compound is not UV active. How can I visualize it on a TLC plate?

A4: If this compound is not UV active, you can use a variety of staining techniques for visualization on a TLC plate.[1] Common stains include:

  • Potassium Permanganate: This stain is effective for compounds with double bonds, like the cyclohexene ring.

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[1]

  • Cerium Ammonium Molybdate (CAM): This stain can visualize boron-containing compounds, often as blue spots.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product is stuck at the top of the silica gel column. The compound is strongly adsorbing to the acidic silica gel.- Switch to a less acidic stationary phase like neutral alumina.[3]- Use boric acid-impregnated silica gel.[4][5]- Deactivate the silica gel with triethylamine before packing the column.
Product is streaking or tailing down the column. - The compound may be slowly degrading on the silica.- The chosen solvent system has suboptimal polarity.- Use a deactivated silica gel or neutral alumina.- Add a small amount of a modifier, like triethylamine or acetic acid (if compatible with the compound), to the eluent.[3]- Optimize the solvent system using TLC to find an eluent that gives a compact spot with an appropriate Rf value.
Product co-elutes with impurities. The resolution of the column is insufficient.- Try a different solvent system with lower polarity to increase the separation between spots on TLC.- Use a longer column for better separation.- Employ a shallower solvent gradient during elution.
Low recovery of the product after chromatography. - The compound may be degrading on the column.- The compound is irreversibly adsorbed to the stationary phase.- Consider alternative purification methods such as recrystallization or trituration.[3]- Convert the boronic ester to a more stable derivative, like a MIDA boronate or a BF3K salt, which can be more amenable to chromatography or crystallization.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Specific parameters should be optimized based on preliminary TLC analysis.

1. Preparation of the Stationary Phase:

  • (Optional, for sensitive compounds) To prepare boric acid-impregnated silica gel, create a slurry of silica gel in a solution of boric acid in a suitable solvent, then evaporate the solvent.

  • Alternatively, prepare a slurry of silica gel or neutral alumina in the initial, least polar eluent.

2. Packing the Column:

  • Secure a glass column vertically.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the stationary phase to settle, draining excess solvent until the solvent level is just above the top of the stationary phase.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent.

  • Carefully apply the sample solution to the top of the column.

  • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

4. Elution:

  • Begin eluting with the least polar solvent system determined by TLC.

  • Gradually increase the polarity of the eluent as the chromatography progresses (gradient elution) or use a single solvent mixture (isocratic elution).

  • Collect fractions in separate test tubes.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table presents hypothetical but representative data for the column chromatography of this compound. Actual values will vary based on the specific reaction conditions and impurities.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Boric acid impregnation may improve results.
Mobile Phase (Eluent) Gradient: 1% to 10% Ethyl Acetate in HexaneThe optimal gradient should be determined by TLC.
Rf of this compound ~0.35 (in 5% Ethyl Acetate/Hexane)A target Rf in the range of 0.3-0.4 is often ideal for good separation.
Rf of a common impurity (e.g., B2pin2) ~0.50 (in 5% Ethyl Acetate/Hexane)Impurity Rf values will dictate the required separation.
Column Dimensions 2.5 cm diameter x 30 cm lengthDimensions depend on the amount of crude material to be purified.
Typical Product Yield 70-90%Yield is highly dependent on the success of the separation.

Visualizations

experimental_workflow start Crude this compound prep_column Prepare Column (Silica, Alumina, or Modified Silica) start->prep_column load_sample Load Sample prep_column->load_sample elution Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions troubleshoot Troubleshooting? tlc_analysis->troubleshoot Poor Separation/ Low Yield evaporation Solvent Evaporation combine_pure->evaporation end_product Purified Product evaporation->end_product troubleshoot->elution No, Optimize Gradient alternative_methods Alternative Methods: - Recrystallization - Trituration - Derivatization troubleshoot->alternative_methods Yes

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Suzuki Coupling of Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during Suzuki coupling reactions of boronic esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Suzuki coupling reactions involving boronic esters?

A1: The most prevalent side reactions include protodeboronation, homocoupling of the boronic ester, and hydrolysis of the boronic ester. These reactions can significantly lower the yield of the desired cross-coupled product and complicate purification.

Q2: What is protodeboronation and why is it a significant issue?

A2: Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This side reaction consumes the boronic ester, leading to a reduced yield of the target molecule. It is particularly problematic with electron-rich or certain heteroaromatic boronic esters and is often promoted by the basic and aqueous conditions used in the coupling reaction.[2]

Q3: What leads to the formation of homocoupling byproducts?

A3: Homocoupling is the dimerization of the boronic ester to form a symmetrical biaryl species. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic ester molecules catalyzed by palladium.[3] The use of a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species, can also promote homocoupling.[4]

Q4: How does the choice of boronic ester affect the stability and outcome of the reaction?

A4: The stability of the boronic ester is crucial. While esterification is generally assumed to confer greater stability against protodeboronation compared to the corresponding boronic acid, this is not always the case.[1][5] Pinacol esters are commonly used due to their relative stability.[6] MIDA (N-methyliminodiacetic acid) boronates are another class of stable derivatives that can slowly release the boronic acid under reaction conditions, minimizing side reactions.[4][7] The hydrolytic stability of the ester is a key factor, as hydrolysis can precede protodeboronation.[1][8]

Q5: Can the hydrolysis of my boronic ester be a problem even if it doesn't lead to protodeboronation?

A5: Yes, the hydrolysis of a boronic ester to the corresponding boronic acid can be a significant factor. While the boronic acid is often the active species in the catalytic cycle, its premature or uncontrolled formation can lead to an increased rate of protodeboronation.[1] The pH of the reaction medium plays a critical role in the rate of both hydrolysis and subsequent side reactions.[1][9]

Troubleshooting Guides

Issue 1: Significant Protodeboronation of the Boronic Ester

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of the arene/heteroarene corresponding to the starting boronic ester in the crude reaction mixture.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps & Recommendations
Inappropriate Base Selection Strong bases can accelerate protodeboronation. Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]
Presence of Water Water acts as a proton source. Ensure anhydrous conditions by using dry solvents and oven-dried glassware. Consider adding activated molecular sieves (4Å) to the reaction mixture.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation. Attempt the reaction at a lower temperature (e.g., 60-80 °C) that still allows for efficient catalytic turnover.
Inefficient Catalytic System A slow Suzuki coupling exposes the boronic ester to degradation conditions for a longer period. Optimize the catalyst and ligand system. Consider using more active Buchwald-type biarylphosphine ligands or pre-formed Pd(0) catalysts.[4]
Boronic Ester Instability For particularly sensitive substrates, consider using more robust boronic acid derivatives like MIDA boronates or trifluoroborate salts, which offer a "slow-release" of the active boronic acid.[1][7]
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Boronic Ester Addition: Add the boronic ester (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

Issue 2: Formation of Homocoupling Byproducts

Symptoms:

  • Reduced yield of the desired cross-coupled product.

  • Presence of a symmetrical biaryl byproduct derived from the boronic ester in the crude reaction mixture.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps & Recommendations
Presence of Oxygen Oxygen can promote the oxidative coupling of the boronic ester. Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period. Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) species can directly mediate homocoupling.[3] Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is used, consider adding a mild reducing agent like potassium formate (1-2 equivalents) before adding the catalyst to facilitate the in situ reduction to Pd(0).
Suboptimal Base or Solvent The choice of base and solvent can influence the rate of homocoupling. Screen different base and solvent combinations to find the optimal conditions for your specific substrates.
High Catalyst Loading In some cases, high concentrations of the palladium catalyst can lead to an increased rate of side reactions. Try reducing the catalyst loading.
  • Degassing: Thoroughly degas the solvent(s) by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Setup: Assemble the reaction glassware and purge with an inert gas. Add the aryl halide (1.0 eq), boronic ester (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to the reaction flask.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum followed by backfilling with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Reaction: Heat the reaction to the desired temperature and monitor its progress.

Data Presentation

Table 1: Relative Stability of Boronic Esters to Protodeboronation

This table provides a qualitative comparison of the stability of different boronic esters towards protodeboronation. More stable esters can be beneficial for challenging Suzuki couplings.

Boronic Ester TypeRelative StabilityNotes
Pinacol EsterGoodCommonly used, generally stable, but can be susceptible to hydrolysis and subsequent protodeboronation.[6]
Neopentyl Glycol EsterGoodOffers good reactivity in anhydrous conditions.[6]
MIDA EsterVery GoodHighly stable and allows for a slow release of the boronic acid, minimizing side reactions.[4][7]
Trifluoroborate SaltVery GoodRobust and resistant to protodeboronation, releasing the boronic acid in situ.[7]
Catechol EsterModerateLess stable than pinacol esters and can be more prone to side reactions.[6]

Table 2: Effect of Palladium Source on Homocoupling

The choice of palladium source can significantly impact the extent of homocoupling. Pd(0) sources are generally preferred to minimize this side reaction.

Palladium SourceTypical ObservationRationale
Pd(OAc)₂ / PdCl₂ (Pd(II))Higher potential for homocouplingThe in situ reduction to Pd(0) can be inefficient, leaving Pd(II) species that catalyze homocoupling.[4]
Pd(PPh₃)₄ / Pd₂(dba)₃ (Pd(0))Lower potential for homocouplingThe active Pd(0) species is readily available, favoring the cross-coupling pathway.[4]

Mandatory Visualizations

Side_Reaction_Pathways Common Side Reactions in Suzuki Coupling of Boronic Esters cluster_suzuki Desired Suzuki Coupling Pathway cluster_protodeboronation Protodeboronation Pathway cluster_homocoupling Homocoupling Pathway Aryl-X Aryl-X Boronic_Ester Boronic_Ester Transmetalation Transmetalation Boronic_Ester->Transmetalation Base Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Aryl-X Oxidative_Addition->Transmetalation [Aryl-Pd(II)-X] Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination [Aryl-Pd(II)-Aryl'] Reductive_Elimination->Pd(0) Aryl-Aryl' Aryl-Aryl' Reductive_Elimination->Aryl-Aryl' Product Boronic_Ester_p Boronic Ester Hydrolysis Hydrolysis Boronic_Ester_p->Hydrolysis H2O, Base Boronic_Acid Boronic_Acid Hydrolysis->Boronic_Acid Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H+, Base Arene-H Arene-H Protodeboronation->Arene-H Side Product Boronic_Ester_h Boronic Ester Homocoupling Homocoupling Boronic_Ester_h->Homocoupling Boronic_Ester_h2 Boronic Ester Boronic_Ester_h2->Homocoupling Pd(II) Pd(II) Pd(II)->Homocoupling Oxidant (O2) Aryl-Aryl Aryl-Aryl Homocoupling->Aryl-Aryl Side Product Pd(0)_h Pd(0)_h Homocoupling->Pd(0)_h Pd(0)

Caption: Mechanistic pathways of desired Suzuki coupling and common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling Side Reactions cluster_proto_solutions Protodeboronation Solutions cluster_homo_solutions Homocoupling Solutions Start Start Analyze_Crude_Mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze_Crude_Mixture Identify_Side_Product Major Side Product Identified? Analyze_Crude_Mixture->Identify_Side_Product Protodeboronation_Detected Protodeboronation Product (Arene-H) Identify_Side_Product->Protodeboronation_Detected Yes Homocoupling_Detected Homocoupling Product (Aryl-Aryl) Identify_Side_Product->Homocoupling_Detected Yes Low_Yield_No_Side_Product Low Yield, No Major Side Product Identify_Side_Product->Low_Yield_No_Side_Product No Troubleshoot_Protodeboronation Troubleshoot Protodeboronation Protodeboronation_Detected->Troubleshoot_Protodeboronation Troubleshoot_Homocoupling Troubleshoot Homocoupling Homocoupling_Detected->Troubleshoot_Homocoupling Optimize_General_Conditions Optimize General Conditions (Temp, Conc, Catalyst) Low_Yield_No_Side_Product->Optimize_General_Conditions End End Optimize_General_Conditions->End Troubleshoot_Protodeboronation->End Use_Milder_Base Use Milder Base (K2CO3, K3PO4) Troubleshoot_Homocoupling->End Rigorous_Degassing Rigorous Degassing (Freeze-Pump-Thaw) Anhydrous_Conditions Ensure Anhydrous Conditions Lower_Temperature Lower Reaction Temperature Use_Stable_Ester Use Stable Boronic Ester (MIDA, Trifluoroborate) Use_Pd0_Catalyst Use Pd(0) Precatalyst Add_Reducing_Agent Add Mild Reducing Agent (if using Pd(II)) Optimize_Base_Solvent Optimize Base/Solvent System

Caption: A logical workflow for troubleshooting common side reactions in Suzuki coupling.

References

Technical Support Center: Optimizing Catalyst and Ligand Selection for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction is showing low to no conversion of the starting material. What are the primary factors I should investigate?

A1: Low or no product formation is a common issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify the root cause.[1][2] The initial points to verify are reagent quality, the integrity of the reaction setup, and the catalyst system itself.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality:

    • Purity: Ensure the purity of your starting materials, especially the aryl halide and the coupling partner (e.g., boronic acid, amine). Boronic acids, in particular, can degrade during storage.[2] Impurities in reagents can sometimes act as catalyst poisons.

    • Solvents: Use anhydrous and properly degassed solvents.[1] Oxygen can lead to the deactivation of the active Pd(0) catalyst, and water can interfere with certain coupling reactions.[2]

    • Base: The choice and quality of the base are crucial. Ensure it is appropriately strong for the specific reaction and free of excess moisture.

  • Ensure a Rigorously Inert Atmosphere:

    • The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[1][2]

  • Evaluate the Catalyst System:

    • Catalyst Precursor: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction might be inefficient.[3] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladium precatalyst (e.g., G3 or G4 palladacycles) for more reliable generation of the active species.[3][4]

    • Ligand Selection: The ligand is critical for catalyst stability and activity. For challenging substrates, such as electron-rich aryl chlorides, bulky and electron-donating phosphine ligands are often required to facilitate oxidative addition.[3][5] If your initial choice is not working, screening a panel of ligands is recommended.

  • Optimize Reaction Parameters:

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[3]

    • Concentration: Ensure all reaction components are soluble in the chosen solvent. If solubility is an issue, screening alternative solvents may be necessary.[3]

Issue 2: Observation of Significant Side Products

Q2: I am observing a significant amount of a debrominated or dehalogenated side product in my reaction. What is causing this and how can I minimize it?

A2: Debromination or hydrodehalogenation is a common side reaction where the halogen atom is replaced by a hydrogen atom.[1] This side reaction consumes your starting material and reduces the yield of the desired product. It typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1]

Troubleshooting Steps:

  • Minimize Water Content: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for the formation of the Pd-H species.[2]

  • Optimize the Base: The choice of base can influence the rate of hydrodehalogenation. Screening different bases (e.g., switching from a strong alkoxide base to a weaker carbonate or phosphate base) may be necessary.[2]

  • Ligand Selection: Employing a more sterically bulky ligand can sometimes disfavor the pathway leading to hydrodehalogenation.[6]

  • Protect N-H bonds: For substrates containing acidic protons, such as pyrazoles or indoles, N-protection can prevent interaction with the base or catalyst that may promote dehalogenation.[1]

Q3: My Suzuki-Miyaura coupling is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen, which can lead to an oxidative coupling pathway.[2]

Troubleshooting Steps:

  • Improve Degassing: Enhance your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere throughout the setup and reaction time.[2]

  • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, may sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[2]

  • Lower Reaction Temperature: Reducing the reaction temperature can help to disfavor the homocoupling pathway.[2][7]

  • Stoichiometry: Using a slight excess of the halide coupling partner can also help to minimize boronic acid homocoupling.[7]

Data Presentation: Catalyst and Ligand Selection Guide

The following tables provide a summary of common starting points for catalyst and ligand selection for various cross-coupling reactions. Note that these are general recommendations and optimization is often necessary for specific substrates.

Reaction Type Typical Pd Precursor Recommended Ligands Typical Catalyst Loading (mol%) Typical Ligand:Pd Ratio Common Bases Common Solvents Temperature Range (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Precatalysts (e.g., XPhos Pd G3)PPh₃, Buchwald ligands (XPhos, SPhos), dppf, NHCs0.5 - 51:1 to 4:1K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHToluene, Dioxane, THF, DMF, Water mixtures50 - 120
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3)Buchwald ligands (XPhos, RuPhos, BrettPhos), Josiphos, BINAP1 - 51:1 to 2:1NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃, dppf, NHCs1 - 52:1 to 4:1Et₃N, DIPEA, K₂CO₃, NaOAcDMF, NMP, Acetonitrile80 - 140
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃PPh₃, XPhos, cataCXium® A0.5 - 52:1 to 4:1Et₃N, DIPEA, Cs₂CO₃THF, DMF, Toluene25 - 100
Negishi Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, dppf, XPhos, cataCXium® A1 - 51:1 to 4:1None (organozinc is reactive)THF, Dioxane25 - 80
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, P(fur)₃, AsPh₃1 - 54:1None (organostannane is reactive)Toluene, THF, DMF50 - 120

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a representative protocol and requires optimization for specific substrates.[1]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to the vial. Add the anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This is a representative protocol and must be optimized for specific substrates.[3]

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Formation reagent_check Step 1: Check Reagent Purity & Stability (Aryl halide, Boronic acid/amine, etc.) start->reagent_check atmosphere_check Step 2: Verify Inert Atmosphere (Air/moisture sensitive) reagent_check->atmosphere_check Reagents OK solvent_check Step 3: Ensure Proper Solvent Degassing (Crucial for Pd(0) stability) atmosphere_check->solvent_check Atmosphere OK catalyst_check Step 4: Evaluate Pd Precatalyst & Ligand (Consider electron-rich, bulky ligands) solvent_check->catalyst_check Solvent OK parameter_optimization Step 5: Optimize Reaction Parameters (Base, Temperature, Concentration) catalyst_check->parameter_optimization Catalyst System OK success Reaction Successful parameter_optimization->success

Caption: A troubleshooting workflow for addressing low-yield cross-coupling reactions.

Ligand_Selection_Logic substrate Substrate Properties electron_rich Electron-Rich Aryl Halide (e.g., Anisole derivatives) substrate->electron_rich Electronic Nature electron_poor Electron-Poor Aryl Halide (e.g., Nitroaryl derivatives) substrate->electron_poor Electronic Nature sterically_hindered Sterically Hindered Substrate substrate->sterically_hindered Steric Bulk bulky_electron_rich Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) electron_rich->bulky_electron_rich Facilitates Oxidative Addition less_donating Less Donating Ligands (e.g., PPh₃, P(o-tol)₃) electron_poor->less_donating Sufficient for Activation sterically_hindered->bulky_electron_rich Overcomes Steric Hindrance nhc_ligands N-Heterocyclic Carbenes (NHCs) (Good for stability) sterically_hindered->nhc_ligands Offers Stability ligand_type Recommended Ligand Class

Caption: Logical guide for selecting ligands based on substrate properties.

Suzuki_Catalytic_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia L₂Pd(II)(Ar)(X) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib L₂Pd(II)(Ar)(Ar') transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation

References

Managing homocoupling byproducts in Suzuki-Miyaura reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Managing Homocoupling Byproducts: A Guide for Researchers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In Suzuki-Miyaura reactions, this most frequently involves the organoboron reagent (e.g., a boronic acid) coupling with itself to form a symmetrical biaryl byproduct (Ar-Ar).[1][2] This reduces the yield of the desired cross-coupled product (Ar-Ar') and complicates purification.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The primary causes of boronic acid homocoupling are:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2][3][4] Rigorous exclusion of oxygen is crucial.[5]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced to the catalytically active Pd(0) in situ. This reduction can sometimes occur via the homocoupling of two boronic acid molecules, where the Pd(II) is reduced to Pd(0).[2][3][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling.[1]

Q3: How does oxygen specifically promote homocoupling?

A3: Oxygen can intercept the Pd(0) species in the catalytic cycle, oxidizing it to a Pd(II) species.[2][3] This Pd(II) can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl and regenerating the Pd(0) catalyst.[4][6] This parallel catalytic cycle consumes the boronic acid and reduces the efficiency of the main cross-coupling pathway.

Q4: Can the choice of palladium source influence the extent of homocoupling?

A4: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that arises from the in situ reduction of a Pd(II) source.[1][3][4] Since the catalyst is already in the active Pd(0) state, it can directly enter the cross-coupling cycle without needing to be reduced by the boronic acid or other reagents.[4]

Q5: What is protodeboronation and how is it related to byproduct formation?

A5: Protodeboronation is a side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material.[7] This is often promoted by aqueous basic conditions and is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[8][9][10] While not a coupling reaction, it reduces the concentration of the active nucleophile, lowering the overall yield and potentially altering the stoichiometry of the reaction, which can sometimes favor other side reactions.

Q6: How can the stability of the boronic acid derivative affect homocoupling?

A6: The stability of the organoboron reagent is crucial. Boronic acids themselves can be prone to decomposition, including protodeboronation.[3][7] Using more stable derivatives such as boronic esters (e.g., pinacol esters), MIDA boronates, or potassium aryltrifluoroborates can suppress side reactions.[1][3] These reagents often provide a slow, controlled release of the boronic acid into the catalytic cycle, which can help minimize its decomposition and participation in homocoupling.[1][7]

Troubleshooting Guide

This guide provides solutions to common issues related to homocoupling byproducts.

Problem: High levels of boronic acid homocoupling byproduct are detected.

This is often the most common issue, leading to reduced yields and difficult purification. The following troubleshooting steps can be taken to mitigate this side reaction.

Parameter Recommendation & Rationale
Atmosphere Recommendation: Ensure rigorous exclusion of oxygen. Perform reactions under a completely inert atmosphere (e.g., Argon or Nitrogen).[1] Rationale: Oxygen is a known promoter of boronic acid homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[3][4][5]
Palladium Source Recommendation: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1][3] Rationale: Using a Pd(0) source bypasses the initial reduction step that can consume the boronic acid to generate the homocoupling byproduct.[4]
Additives Recommendation: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate (1-2 equivalents).[1][5] Rationale: A mild reducing agent can help reduce Pd(II) to Pd(0) without interfering with the main catalytic cycle, thus sparing the boronic acid.[1]
Ligands Recommendation: Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos).[1][11][12] Rationale: These ligands stabilize the palladium center, promote the desired reductive elimination step of the cross-coupling cycle, and can sterically hinder the side reactions that lead to homocoupling.[4]
Base Recommendation: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base can be critical and substrate-dependent. Rationale: The base plays multiple roles, including in the transmetalation step.[13][14] An inappropriate base can accelerate side reactions. An excess of a very strong base can also promote protodeboronation.[15]
Boronic Reagent Recommendation: Use more stable boronic acid derivatives like pinacol esters (Bpin), MIDA boronates, or potassium aryltrifluoroborates.[1][3] Rationale: These derivatives provide a slow and controlled release of the boronic acid, keeping its instantaneous concentration low and thus minimizing its participation in side reactions like homocoupling and protodeboronation.[7]

Diagrams and Workflows

G cluster_0 start High Homocoupling Detected q1 Is the reaction rigorously degassed and under an inert atmosphere? start->q1 sol1 Improve degassing protocol. (e.g., Freeze-Pump-Thaw or prolonged sparging) q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) or add a mild reducing agent (e.g., potassium formate). q2->sol2 Yes q3 Have ligand, base, and solvent been optimized? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen bulky, electron-rich ligands. Test various bases (K2CO3, Cs2CO3, K3PO4) and solvent systems. q3->sol3 No q4 Is the boronic acid prone to decomposition (e.g., heteroaryl)? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use a more stable derivative (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt). q4->sol4 Yes end_node Homocoupling Minimized q4->end_node No a4_yes Yes sol4->end_node

Caption: Troubleshooting workflow for diagnosing and mitigating homocoupling.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)(X)L2 pd0->ox_add + Ar-X pdii_ox Pd(II) Species pd0->pdii_ox Oxidation trans Transmetalation Ar-Pd(II)(Ar')L2 ox_add->trans + Ar'B(OH)2 + Base red_elim Reductive Elimination trans->red_elim red_elim->pd0 + Ar-Ar' arx Ar-X ar_b Ar'B(OH)2 + Base product Ar-Ar' oxygen O2 homo_step Reaction with 2 x Ar'B(OH)2 pdii_ox->homo_step homo_step->pd0 Regeneration homo_prod Ar'-Ar' (Homocoupling) homo_step->homo_prod

Caption: Suzuki-Miyaura cycle with the interfering homocoupling pathway shown in red.

Experimental Protocols

Protocol 1: General Procedure for a Low-Homocoupling Suzuki-Miyaura Reaction

This protocol provides a general starting point for minimizing homocoupling byproducts. Optimization of specific reagents, ratios, and temperature may be required.

Materials:

  • Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv

  • Organoboron Reagent (Ar'-B(OR)₂): 1.2 - 1.5 mmol, 1.2 - 1.5 equiv

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄): 0.01 - 0.05 mmol, 1-5 mol%

  • Base (e.g., K₂CO₃, K₃PO₄): 2.0 - 3.0 mmol, 2.0 - 3.0 equiv

  • Degassed Solvent (e.g., Dioxane/Water 4:1, Toluene/Water 4:1): 5-10 mL

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a reaction flask equipped with a magnetic stir bar, add the aryl halide, the organoboron reagent, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the previously degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium precatalyst to the flask. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

  • Degassing (Optional but Recommended): Briefly purge the headspace of the flask with inert gas for another 2-5 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to separate the desired cross-coupled product from any homocoupling byproducts.

Protocol 2: Solvent Degassing Techniques

Properly degassing the solvent is one of the most critical steps to prevent oxygen-mediated homocoupling.[1][3]

Method A: Inert Gas Sparging

  • Pour the solvent into the reaction flask or a separate flask.

  • Insert a long needle or glass pipette connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Bubble a steady stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.[1][3]

  • This method is simple and effective for most applications.

Method B: Freeze-Pump-Thaw This method is more rigorous and suitable for highly oxygen-sensitive reactions.

  • Place the solvent in a flask that can be sealed and is rated for vacuum (e.g., a Schlenk flask). The flask should not be more than half full.

  • Freeze: Freeze the solvent completely using a liquid nitrogen bath.

  • Pump: Once frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat the Freeze-Pump-Thaw cycle at least three times for maximum effectiveness. After the final cycle, backfill the flask with an inert gas.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of base and solvent selection in palladium-catalyzed cross-coupling reactions. It is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guides

Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely causes related to the base and solvent?

A: Low yields in Suzuki-Miyaura couplings can often be attributed to suboptimal base and solvent selection. Here are some key factors to investigate:

  • Base Strength and Type: The base plays a crucial role in the activation of the boronic acid for transmetalation.[1][2] If the base is too weak, the formation of the reactive borate species will be inefficient.[1] Conversely, a base that is too strong can lead to side reactions, such as the degradation of starting materials or the catalyst.[2] For instance, switching from a weaker base like potassium acetate (KOAc) to a stronger one like potassium carbonate (K2CO3) can sometimes improve yields by altering the rate-determining step of the reaction.[3][4]

  • Base Solubility: The solubility of the base in the chosen solvent is critical. An insoluble base can lead to a heterogeneous reaction mixture with slow reaction rates. Using soluble organic bases can sometimes provide a solution to issues associated with traditional, heterogeneous conditions.[5][6]

  • Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and selectivity.[7][8] Less polar solvents like toluene or 1,4-dioxane are often used with catalysts like Pd(PPh3)4, while highly polar solvents may be more suitable for ionic pre-catalysts.[7] The solvent must also be capable of dissolving the reactants and stabilizing the palladium catalyst.[7][9]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct instead of the desired coupled product. This can be minimized by using anhydrous solvents and reagents.

Q: I am observing significant side product formation in my Buchwald-Hartwig amination. How can the choice of solvent help?

A: Solvent choice is a critical factor in controlling selectivity and minimizing side reactions in Buchwald-Hartwig aminations.[10][11][12]

  • Debromination: In reactions involving aryl bromides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAC) have been observed to promote the unwanted debromination of the starting material.[10]

  • Product Distribution: The solvent can strongly influence the product distribution. For the amination of p-bromotoluene with piperazine, m-xylene was found to be the most suitable solvent, providing the best selectivity towards the desired monosubstituted product while minimizing the formation of side products.[10][11][12] Nonpolar, aprotic solvents such as m-xylene and 1,4-dioxane are classic choices for this reaction.[10][11]

Q: My Sonogashira coupling is failing, and I suspect it's a solvent or base issue. What should I check?

A: For Sonogashira couplings, the base and solvent system is crucial for both alkyne deprotonation and catalyst stability.[13]

  • Base Function: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide.[13][14] Ensure the base is dry and used in sufficient excess.[13]

  • Solvent Choice: The solvent must dissolve the various components of the reaction, including the aryl halide, copper acetylide, and palladium complex.[9] N,N-Dimethylformamide (DMF) is a common choice due to its high polarity and ability to dissolve most organic compounds and many inorganic salts.[7][9] However, due to toxicity concerns, alternatives are being explored.[15] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black, indicating catalyst decomposition.[13]

  • Homocoupling (Glaser Coupling): A common side reaction is the homocoupling of the alkyne. This can be exacerbated by the presence of oxygen.[13][16] Copper-free conditions are often employed to avoid this side reaction.[13][17]

Catalyst Deactivation

Q: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A: The appearance of a black precipitate, known as palladium black, is a visual sign of catalyst decomposition and aggregation.[18] This leads to a loss of catalytic activity and is a common cause of stalled reactions. Several factors related to the base and solvent can contribute to this issue:

  • Inappropriate Solvent: Certain solvents may not effectively stabilize the active Pd(0) species, leading to aggregation.[13]

  • High Temperatures: Excessive temperatures can promote catalyst decomposition.

  • Incorrect Base Concentration: The concentration of the base can influence catalyst stability. In some cases, an excess of base can inhibit the reaction.[5]

To prevent the formation of palladium black, consider the following:

  • Solvent Screening: Experiment with different solvents to find one that better stabilizes the catalyst.

  • Ligand Choice: Ensure an appropriate ligand is used to stabilize the palladium center.

  • Temperature Optimization: Run the reaction at the lowest effective temperature.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect the catalytic cycle in a Suzuki-Miyaura coupling?

A1: The base in a Suzuki-Miyaura coupling has multiple roles. Its primary function is to activate the organoboron species by forming a more nucleophilic borate anion (R-B(OH)3-), which then participates in the transmetalation step with the palladium complex.[1] The choice of base can even change the rate-determining step of the reaction. For example, in the synthesis of sotorasib, switching the base from potassium acetate (KOAc) to potassium carbonate (K2CO3) shifted the rate-determining step from reductive elimination to transmetalation, allowing for a more efficient process with a lower catalyst loading.[3][4]

Q2: Can I use a soluble organic base for my C-N coupling reaction?

A2: Yes, the use of soluble organic amine bases in palladium-catalyzed C-N cross-coupling reactions has become a valuable alternative to traditional strong, inorganic bases.[5][6] This approach can help overcome issues related to heterogeneous reaction conditions. However, the effect of the organic base on the reaction rate can be complex. Depending on the relative nucleophilicity of the base and the amine substrate, increasing the base concentration can either have a positive or negative impact on the reaction rate.[5][6]

Q3: What is the role of the solvent in stabilizing the active palladium catalyst?

A3: The solvent plays a crucial role in stabilizing the catalytically active Pd(0) species.[7][8] In reactions where a ligand may dissociate, a coordinating solvent molecule can temporarily occupy the vacant site on the palladium center, preventing aggregation and deactivation.[7] Dipolar aprotic solvents like DMF are often used for this purpose as they are capable of coordinating to the metal center.[7]

Q4: For a Heck coupling, what are some common solvent and base combinations?

A4: The Heck reaction is often conducted in polar aprotic solvents like DMF.[7] A variety of bases can be used, including both organic bases like triethylamine (Et3N) and inorganic bases like potassium carbonate (K2CO3) or potassium hydroxide (KOH).[19] The choice of base and solvent can significantly impact the reaction yield. For example, in the Heck coupling of 2-acetyl-5-bromobenzofuran with styrene, a water/Et3N/TBAB system provided a high conversion rate.[19]

Data Presentation

Table 1: Effect of Base and Solvent on the Heck Coupling of 2-acetyl-5-bromobenzofuran with Styrene

EntryBaseSolventAdditiveConversion (%)
1KOHWaterTBAB91
2Et3NWaterTBAB95
3KOHWater-Low
4KOHDMFTBABGood
5Et3NDMFTBABGood
6Et3NDMF-Low
7KOHTolueneTBAB0
8Et3NTolueneTBAB4

Data adapted from a study on the Heck coupling reaction, highlighting the importance of the base, solvent, and a phase-transfer catalyst (TBAB).[19]

Table 2: Influence of Solvent on Product Distribution in a Buchwald-Hartwig Amination

SolventDesired Product (%)Debromination Byproduct (%)
m-xyleneHighLow
1,4-dioxaneModerateModerate
NMPLowHigh
DMACLowHigh

Qualitative summary based on findings that polar aprotic solvents can promote debromination in Buchwald-Hartwig aminations.[10]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and the base (e.g., K2CO3, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., toluene/water, DMF, or 1,4-dioxane). The reaction concentration is typically between 0.1 and 1.0 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Solvent_Influence Solvent stabilizes Pd species Pd(0)L2->Solvent_Influence Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-X(L2)->Solvent_Influence Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Base_Influence Base activates R-M Transmetalation->Base_Influence Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Base_Solvent_Impact cluster_base Base Choice cluster_solvent Solvent Choice Base_Strength Strength (e.g., K2CO3 vs KOAc) Rate_Determining_Step Rate_Determining_Step Base_Strength->Rate_Determining_Step Affects Base_Solubility Solubility (Inorganic vs Organic) Reaction_Kinetics Reaction_Kinetics Base_Solubility->Reaction_Kinetics Impacts Reaction_Outcome Reaction_Outcome Rate_Determining_Step->Reaction_Outcome Reaction_Kinetics->Reaction_Outcome Solvent_Polarity Polarity (e.g., Toluene vs DMF) Selectivity Selectivity Solvent_Polarity->Selectivity Influences Solvent_Coordinating Coordinating Ability Catalyst_Stability Catalyst_Stability Solvent_Coordinating->Catalyst_Stability Enhances Selectivity->Reaction_Outcome Catalyst_Stability->Reaction_Outcome Rate_Determimming_Step Rate_Determimming_Step

Caption: Impact of base and solvent choice on reaction outcomes.

References

Analytical challenges in the purity analysis of reactive pinacolboronate esters.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Analysis of Reactive Pinacolboronate Esters

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with reactive pinacolboronate esters (Bpin esters). The inherent reactivity of these compounds, particularly their susceptibility to hydrolysis, presents unique analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in pinacolboronate ester samples?

A1: Common impurities include unreacted starting materials (e.g., aryl halides), the corresponding boronic acid from hydrolysis, and reagents like bis(pinacolato)diboron (B2pin2). Homocoupled byproducts from the borylation reaction can also be present.[1]

Q2: I'm observing a new, more polar peak in my Reverse-Phase HPLC (RP-HPLC) analysis that grows over time. What is it likely to be?

A2: This is a classic sign of on-column hydrolysis, where the pinacolboronate ester reacts with water in the mobile phase or on the silica stationary phase to form the corresponding, more polar boronic acid.[2][3][4] This artifact can lead to inaccurate purity assessments.[3][5]

Q3: My pinacolboronate ester appears to be "stuck" on the silica gel during flash chromatography. Why is this happening?

A3: This is a common issue resulting from the interaction between the Lewis acidic boron atom of the ester and the acidic, Lewis basic silanol groups on the silica gel surface.[1] This strong adsorption can lead to significant product loss and streaking.[1][6] Hydrolysis on the acidic silica surface can also convert the ester to the highly polar boronic acid, which will not elute with non-polar solvents.[1]

Q4: Is GC or Normal-Phase HPLC suitable for analyzing my pinacolboronate ester?

A4: Generally, these methods are unsuitable. Many pinacolboronate esters are not sufficiently volatile for GC analysis.[7][8] Furthermore, the corresponding boronic acid, a key impurity, is nonvolatile.[7][8] Normal-phase HPLC is also often problematic due to the high potential for interaction with the stationary phase and sensitivity to trace amounts of water.[7]

Q5: Can I use quantitative NMR (qNMR) for purity analysis?

A5: Yes, qNMR is a viable alternative for purity analysis. However, its sensitivity is lower than chromatographic methods, with a limit of quantitation (LOQ) often around 0.5%, making it less suitable for detecting trace impurities.[2]

Troubleshooting Analytical Issues

Issue 1: On-Column Hydrolysis during RP-HPLC

The primary challenge in the RP-HPLC analysis of pinacolboronate esters is preventing their degradation to the corresponding boronic acids during the analysis itself.[3]

Troubleshooting Workflow

G cluster_0 Troubleshooting: On-Column Hydrolysis in RP-HPLC start Inaccurate Purity Reading: Suspected On-Column Hydrolysis diluent Step 1: Optimize Sample Diluent start->diluent mobile_phase Step 2: Adjust Mobile Phase diluent->mobile_phase If hydrolysis persists diluent_desc Use non-aqueous, aprotic diluents. Acetonitrile (ACN) or Tetrahydrofuran (THF) are superior to Methanol or ACN/Water mixtures. diluent->diluent_desc column Step 3: Select Appropriate Column mobile_phase->column If hydrolysis persists mobile_phase_desc Avoid acidic modifiers like formic acid, as they can accelerate hydrolysis. Use mobile phases with no pH modifier or, for highly reactive esters, use highly basic (pH > 12) mobile phases. mobile_phase->mobile_phase_desc temp Step 4: Evaluate Column Temperature column->temp For fine-tuning column_desc Use columns with low residual silanol activity. Hybrid particle technology columns (e.g., Waters XTerra MS C18) show significantly less hydrolysis than standard silica C18 columns. column->column_desc result Result: Minimized Hydrolysis & Accurate Purity temp->result temp_desc Column temperature generally has a minor effect compared to other factors, but lower temperatures (e.g., 15°C) can sometimes offer marginal improvement. temp->temp_desc

Caption: Workflow for troubleshooting on-column hydrolysis in RP-HPLC.

Key Factors Influencing On-Column Hydrolysis

A Design of Experiment (DoE) study revealed the significance of several HPLC parameters on the rate of hydrolysis.[2][3]

ParameterImpact on HydrolysisRecommended Action
Stationary Phase High Use columns with low silanol activity (e.g., hybrid particle or polymer-based columns).[2][3][5]
Sample Diluent High Prepare samples in 100% aprotic solvents like acetonitrile (ACN) or THF. Avoid water and methanol.[2][7]
Mobile Phase pH High Avoid acidic modifiers. Use neutral or highly basic (pH > 12) mobile phases for very reactive esters.[3][7][8]
Column Temperature Minor Generally has a small effect, but testing at both lower (15°C) and higher (35°C) temperatures can be useful.[2][3]
Issue 2: Poor Retention of Polar Analytes

Highly polar boronic acids (impurities/degradants) can be difficult to retain and resolve using standard RP-HPLC methods.[4][8]

Troubleshooting Strategies

G cluster_1 Troubleshooting: Poor Retention of Polar Analytes start Poor Retention/Resolution of Boronic Acid Impurities hilic Option 1: Use HILIC start->hilic ion_pair Option 2: Use Ion-Pairing RP-HPLC start->ion_pair hilic_desc Hydrophilic Interaction Liquid Chromatography (HILIC) uses a high percentage of organic solvent, which prevents on-column hydrolysis and provides excellent retention for polar boronic acids. hilic->hilic_desc ion_pair_desc For RP-HPLC, add an ion-pairing reagent to a highly basic mobile phase. This enhances the retention of the anionic boronic acid species. ion_pair->ion_pair_desc

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Bpin-Cyclohexene-C-COOEt and Other Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-C-COOEt) with other classes of boronic esters, namely aryl and alkyl pinacol boronic esters (Bpin-Ar and Bpin-Alkyl). The analysis focuses on two of the most prevalent cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Chan-Lam amination. This document aims to provide an objective performance comparison supported by experimental data to aid in the selection of appropriate reagents for complex molecule synthesis.

Executive Summary

Boronic acids and their corresponding esters are indispensable tools in carbon-carbon and carbon-heteroatom bond formation. The reactivity of these organoboron compounds is significantly influenced by the nature of the organic moiety attached to the boron atom. Generally, a hierarchy of reactivity is observed, with aryl boronic esters exhibiting the highest reactivity, followed by alkenyl boronic esters, and then alkyl boronic esters. This trend is largely attributed to the electronic properties and the ease of transmetalation of the respective organic groups to the transition metal catalyst.

This compound, as an alkenyl boronic ester, occupies a crucial intermediate position in this reactivity spectrum. Its vinylogous ester functionality introduces electronic factors that can modulate its reactivity compared to simple alkenyl boronic esters. This guide will delve into the specifics of its performance in key synthetic transformations, offering a comparative perspective against its aryl and alkyl counterparts.

Synthesis of this compound

The synthesis of the target compound, ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate, can be achieved through established methodologies for the preparation of alkenyl boronic esters. Two primary routes are the Miyaura borylation of a corresponding vinyl halide or triflate, and the hydroboration of an appropriate alkyne.

A plausible and widely used method is the Miyaura borylation of a suitable precursor like ethyl 4-halocyclohex-1-enecarboxylate.[1] This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[2][3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Ethyl cyclohex-1-enecarboxylate Step1 Halogenation/Triflation Start->Step1 Intermediate Ethyl 4-halocyclohex-1-enecarboxylate Step1->Intermediate Step2 Miyaura Borylation (Pd catalyst, Base, B₂pin₂) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation.[4] The reactivity of boronic esters in this palladium-catalyzed cross-coupling generally follows the trend: Aryl > Alkenyl > Alkyl . This is primarily due to the facility of the transmetalation step in the catalytic cycle.

Suzuki_Mechanism cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation (R²-Bpin, Base) PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Reactivity Data

While direct comparative studies involving this compound are limited, the following table summarizes typical reaction conditions and yields for different classes of boronic esters, illustrating the general reactivity trend.

Boronic Ester TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bpin-Aryl 4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O803-592[5]
Bpin-Alkenyl 3-BromopyridinePd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O1001285[3]
Bpin-Alkyl 2-ChloropyridinePd₂(dba)₃ (1 mol%) / FcPPh₂ (6 mol%)K₃PO₄Dioxane/H₂O1001875-85[6]

Analysis: Aryl boronic esters generally provide high yields under milder conditions and shorter reaction times. Alkenyl boronic esters, including derivatives like this compound, also exhibit good reactivity, often requiring slightly more forcing conditions. Alkyl boronic esters are typically the least reactive, often necessitating specialized ligands and higher temperatures to achieve good conversions.[7] The electron-withdrawing nature of the ester group in this compound may slightly decrease its nucleophilicity compared to a simple cyclohexenyl boronic ester, potentially requiring optimized conditions for high yields.

Reactivity in Chan-Lam Amination

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, most commonly C-N bonds, using copper catalysts.[8] Similar to the Suzuki-Miyaura coupling, the reactivity of boronic esters in this transformation is influenced by the organic substituent. However, the Chan-Lam coupling of alkylboronic esters has been historically challenging due to a high energy barrier for the boron-to-copper transmetalation.[9][10] Recent advances have developed protocols that overcome these limitations, often proceeding through radical pathways.[9][10]

Chan_Lam_Mechanism cluster_chan_lam Chan-Lam Catalytic Cycle (Simplified) CuII Cu(II) Coordination Coordination (Amine/Alcohol) CuII->Coordination CuII_Nu Cu(II)-Nu Coordination->CuII_Nu Transmetalation_CL Transmetalation (Ar-Bpin) CuII_Nu->Transmetalation_CL CuIII Ar-Cu(III)-Nu Transmetalation_CL->CuIII RedElim_CL Reductive Elimination CuIII->RedElim_CL Product_CL Ar-Nu RedElim_CL->Product_CL CuI Cu(I) RedElim_CL->CuI Oxidation Oxidation (O₂) CuI->Oxidation Oxidation->CuII

Caption: Simplified catalytic cycle for the Chan-Lam amination.
Comparative Reactivity Data

The table below presents representative conditions and yields for the Chan-Lam amination of different classes of boronic esters.

Boronic Ester TypeAmine PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Bpin-Aryl AnilineCu(OAc)₂ (1.0 eq)MeCN/EtOHRoom Temp.18>70[11][12][13][14]
Bpin-Alkenyl PyrimidinoneCu(OAc)₂ (2.0 eq)Dioxane8012Moderate to Good[15]
Bpin-Alkyl Various AminesCu(MeCN)₄PF₆ (15 mol%)MeCN303-6Good to Excellent[9]

Analysis: Aryl boronic esters are highly effective in Chan-Lam couplings, often proceeding at room temperature with stoichiometric copper acetate.[11][12][13][14] Alkenyl boronic esters can also participate effectively, though sometimes requiring elevated temperatures. The successful coupling of this compound would be anticipated under conditions similar to those used for other alkenyl boronic esters. The Chan-Lam amination of alkyl boronic esters has traditionally been less efficient, but recent developments utilizing radical pathways have significantly broadened their scope and utility.[9][10]

Experimental Protocols

Synthesis of this compound via Miyaura Borylation (General Procedure)

This protocol is a representative procedure based on established methods for Miyaura borylation.[1][2][16]

Materials:

  • Ethyl 4-bromocyclohex-1-enecarboxylate (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 4-bromocyclohex-1-enecarboxylate, bis(pinacolato)diboron, and potassium acetate.

  • Add anhydrous 1,4-dioxane, followed by Pd(dppf)Cl₂.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling of an Alkenyl Boronic Ester (General Procedure)

This is a general protocol adaptable for the coupling of this compound with an aryl halide.[3][5]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 3-bromopyridine) (1.0 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, and potassium phosphate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add the palladium catalyst under an argon atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Chan-Lam Amination of an Alkenyl Boronic Ester (General Procedure)

This protocol is a representative procedure for the copper-catalyzed amination of an alkenyl boronic ester.[15]

Materials:

  • This compound (1.5 equiv)

  • Amine or N-heterocycle (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • To a flask, add the amine, this compound, and copper(II) acetate.

  • Add the solvent and pyridine.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the mixture is filtered through celite, and the filtrate is concentrated.

  • The residue is purified by flash column chromatography to afford the desired N-alkenylated product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity profile as an alkenyl boronic ester places it between the highly reactive aryl boronic esters and the less reactive alkyl boronic esters. This intermediate reactivity allows for its effective participation in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions, often under moderately forcing conditions. The presence of the ethyl carboxylate group may influence its electronic properties, and thus its reactivity, which can be fine-tuned by the appropriate choice of catalyst, ligands, and reaction conditions. This guide provides a foundational understanding and practical protocols to facilitate the successful application of this compound and to aid in the strategic selection of boronic esters for the synthesis of complex molecular architectures.

References

A Head-to-Head Comparison: Bpin-Cyclohexene-C-COOEt vs. MIDA Boronates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the boron reagent is a critical determinant of the reaction's success, influencing yield, stability, and functional group tolerance. This guide provides a detailed comparison between a specific pinacol (Bpin) boronate ester, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt), and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal reagent for their cross-coupling endeavors.

Core Differences: Stability and Reactivity

The fundamental distinction between pinacol esters, such as this compound, and MIDA boronates lies in their inherent stability and the mechanism of their activation for cross-coupling. This compound is a trivalent, sp2-hybridized boron compound, which is generally more reactive but also more susceptible to degradation pathways like protodeboronation, especially for unstable boronic acids.[1][2]

In contrast, MIDA boronates feature a tetracoordinate, sp3-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand.[2] This structural feature imparts exceptional stability, rendering MIDA boronates as solid, air- and moisture-stable compounds that are amenable to chromatography.[2] This stability allows for their use in multi-step synthesis and iterative cross-coupling strategies where the boronic acid moiety needs to be protected through various reaction conditions.

Performance in Cross-Coupling: A Comparative Overview

While a direct, side-by-side quantitative comparison for this compound and its exact MIDA counterpart under identical conditions is not extensively documented in publicly available literature, a general performance comparison based on the two classes of reagents can be summarized. Pinacol boronates are considered the workhorses for many standard Suzuki-Miyaura couplings, offering good yields with a wide range of stable coupling partners. MIDA boronates, on the other hand, excel in situations where the corresponding boronic acid is unstable or when a sequential, controlled release of the boronic acid is required.

Table 1: Illustrative Performance Comparison in Suzuki-Miyaura Cross-Coupling

FeatureThis compound (Pinacol Boronate)MIDA Boronates
Stability Moderate; susceptible to hydrolysis and protodeboronation.High; generally stable to air, moisture, and chromatography.[2]
Reactivity Generally higher intrinsic reactivity in the catalytic cycle.Requires in-situ deprotection to the active boronic acid.
Handling Can be sensitive; may require inert atmosphere for storage and handling.Robust; can be handled on the benchtop.[2]
Purification Can be challenging due to potential decomposition on silica gel.Readily purified by standard column chromatography.[2]
Iterative Cross-Coupling Not suitable as the boronate is readily active.Ideal due to the protecting group nature of the MIDA ligand.[2]
Substrate Scope Broad for stable boronic acid precursors.Excellent for unstable and challenging boronic acids.
Illustrative Yield Good to excellent for standard couplings.Consistently high, especially for otherwise problematic substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions using both this compound and a generic MIDA boronate.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol highlights the in-situ deprotection of the MIDA boronate.

Materials:

  • MIDA boronate (1.2 equiv)

  • Aryl/heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., THF/water, 10:1 mixture)

Procedure:

  • In a reaction vessel, combine the MIDA boronate, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. The MIDA boronate slowly hydrolyzes to release the active boronic acid.

  • After completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the organic phase with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflows for Suzuki-Miyaura cross-coupling reactions using Bpin and MIDA boronates.

G cluster_0 Suzuki-Miyaura with Bpin-Boronate A Combine Bpin-Boronate, Aryl Halide, Base, Catalyst B Add Degassed Solvent A->B C Heat Reaction Mixture B->C D Workup and Purification C->D E Coupled Product D->E

Caption: General workflow for a Suzuki-Miyaura coupling using a pinacol boronate.

G cluster_1 Suzuki-Miyaura with MIDA-Boronate F Combine MIDA-Boronate, Aryl Halide, Base, Catalyst, Ligand G Add Degassed Solvent F->G H Stir at RT or Gentle Heat (In-situ Deprotection) G->H I Workup and Purification H->I J Coupled Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling using a MIDA boronate.

Logical Decision Pathway for Reagent Selection

The choice between this compound and a corresponding MIDA boronate is contingent on the specific synthetic challenge.

G Start Start: Select Boron Reagent Q1 Is the corresponding boronic acid stable? Start->Q1 A1_Yes Use this compound Q1->A1_Yes Yes Q2 Is iterative cross-coupling or multi-step synthesis required? Q1->Q2 No / Unstable A2_Yes Use MIDA Boronate Q2->A2_Yes Yes A2_No Consider this compound with careful optimization Q2->A2_No No

Caption: Decision tree for selecting the appropriate boronate ester.

Conclusion

Both this compound and MIDA boronates are valuable reagents in the synthetic chemist's toolbox. This compound represents a conventional and effective choice for a wide array of Suzuki-Miyaura couplings, particularly when the corresponding boronic acid is stable and the synthetic route is straightforward. However, for more complex synthetic strategies, such as iterative cross-coupling, or when dealing with unstable boronic acid intermediates, MIDA boronates offer a superior solution due to their remarkable stability and the capacity for controlled, slow release of the active boronic acid. The choice of reagent should therefore be guided by the stability of the required boronic acid and the overall complexity of the synthetic design.

References

Spectroscopic Characterization: A Comparative Guide to Bpin-Cyclohexene-C-COOEt and its Non-Borylated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-C-COOEt) and its direct precursor, ethyl cyclohex-1-enecarboxylate. The inclusion of the boronate ester (Bpin) group significantly influences the electronic environment of the molecule, leading to distinct and predictable shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This comparison is intended for researchers, scientists, and drug development professionals who utilize organoboron compounds in synthetic chemistry.

Data Comparison: Spectroscopic Signatures

The introduction of the Bpin group at the C2 position of the cyclohexene ring, adjacent to the carboxylate, results in notable changes in the spectral data, which are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The most significant changes in NMR spectra are observed in the chemical shifts of the vinylic carbon and the absence of the vinylic proton in the borylated species.

Assignment This compound (Predicted) Ethyl cyclohex-1-enecarboxylate (Experimental) Key Difference
¹H NMR
Vinyl HNo signal (proton replaced by Bpin)~7.0 ppm (t)Absence of the C2-H signal confirms borylation.
Bpin-CH₃~1.25 ppm (s, 12H)N/AA strong singlet integrating to 12 protons is characteristic of the Bpin group.
Ester -OCH₂CH₃~4.1 ppm (q, 2H)~4.18 ppm (q, 2H)Minimal shift expected.
Ester -OCH₂CH₃~1.2 ppm (t, 3H)~1.30 ppm (t, 3H)Minimal shift expected.
Cyclohexene Ring -CH₂-~1.6-2.4 ppm (m, 8H)~1.5-2.3 ppm (m, 8H)Slight shifts in multiplicity and position due to conformational changes.
¹³C NMR
C=O~168 ppm~167 ppmMinor downfield shift.
C1 (C-COOEt)~145 ppm~138 ppmSignificant downfield shift due to electronic effects of the Bpin group.
C2 (C-Bpin)Broad signal, ~130-140 ppm (est.)~139 ppmThe carbon attached to boron often shows a broad signal and is shifted.
Bpin-C(CH₃)₂~83 ppmN/ACharacteristic signal for the quaternary carbons of the Bpin group.
Bpin-C(CH₃)₂~25 ppmN/ACharacteristic signal for the methyl carbons of the Bpin group.
Infrared (IR) Spectroscopy Data

IR spectroscopy highlights the addition of strong B-O stretching vibrations and a shift in the C=C bond frequency.

Vibrational Mode This compound (Typical Range) Ethyl cyclohex-1-enecarboxylate (Typical Range) Key Difference
C=O Stretch (Ester) 1710 - 1725 cm⁻¹1715 - 1720 cm⁻¹Minimal change; conjugation effect is similar.
C=C Stretch (Alkene) 1620 - 1630 cm⁻¹1645 - 1650 cm⁻¹The frequency is lowered due to the electronic influence and mass of the boron atom.
B-O Stretch 1300 - 1370 cm⁻¹ (strong)N/AA new, strong, and characteristic band confirms the presence of the boronate ester.
C-O Stretch (Ester) 1200 - 1250 cm⁻¹1220 - 1240 cm⁻¹Minor shifts expected.
Mass Spectrometry (MS) Data

The mass-to-charge ratio of the molecular ion is the most direct evidence of successful borylation.

Parameter This compound Ethyl cyclohex-1-enecarboxylate Key Difference
Molecular Formula C₁₅H₂₅BO₄C₉H₁₄O₂Addition of C₆H₁₁BO₂
Molecular Weight 294.19 g/mol 154.21 g/mol Increase of 140 g/mol .
M⁺ (m/z) 294154The molecular ion peak directly reflects the mass of the Bpin adduct.
Key Fragments [M-OC₂H₅]⁺ (249), [M-pinacol]⁺[M-OC₂H₅]⁺ (109)Fragmentation patterns will differ, with characteristic losses of the pinacol or ethoxy groups.

Experimental Protocols

Standard analytical techniques are used to acquire the spectroscopic data. The following protocols are representative of typical laboratory procedures.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃, a common choice).

  • ¹H NMR: The spectrum is acquired using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse program. Chemical shifts are reported in ppm relative to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the neat liquid sample is placed between two KBr or NaCl plates. Alternatively, for solids, a KBr pellet is prepared.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol or acetonitrile for ESI) or introduced directly for EI.

  • Data Acquisition: The instrument is scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and relevant fragment ions. Data is reported as relative intensity versus mass-to-charge ratio (m/z).

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Ethyl cyclohex-1-enecarboxylate reagents Borylation Reagents (e.g., Bis(pinacolato)diboron + Catalyst) reaction Reaction (e.g., Miyaura Borylation) start->reaction reagents->reaction product Crude this compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR Analysis (¹H, ¹³C) final_product->nmr Verify Structure ir IR Analysis final_product->ir Confirm Functional Groups ms MS Analysis final_product->ms Confirm Mass data Combined Spectroscopic Data nmr->data ir->data ms->data

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Unveiling the Structure of Bpin-Cyclohexene-C-COOEt Derivatives: A Guide to Synthesis and Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structure of chemical intermediates is paramount. This guide provides a comparative overview of the structural confirmation of Bpin-Cyclohexene-C-COOEt derivatives, crucial linkers in the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the synthesis and detailed experimental data that underpin the verification of their molecular architecture.

The derivative in focus, Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate, serves as a key building block in the construction of PROTACs, which are emerging as a powerful therapeutic modality. The structural integrity of this linker is critical for the proper orientation of the two active ends of a PROTAC, ultimately influencing its efficacy in targeted protein degradation.

Synthesis and Structural Elucidation

The synthesis of this compound derivatives is a multi-step process that requires rigorous purification and structural validation at each stage. The final confirmation of the molecular structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and, when single crystals are obtainable, X-ray crystallography.

Experimental Protocols

Synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate:

A detailed synthesis protocol, while not publicly available in full peer-reviewed literature, is often proprietary. However, analogous synthetic routes reported for similar compounds suggest a palladium-catalyzed borylation of a suitable cyclohexene precursor. The general steps would involve:

  • Preparation of the Cyclohexene Precursor: Synthesis of an appropriate ethyl cyclohexene acetate derivative with a leaving group (e.g., triflate) at the 4-position.

  • Palladium-Catalyzed Borylation: Reaction of the precursor with a boron source, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a suitable ligand.

  • Purification: The crude product is purified using column chromatography to isolate the desired this compound derivative.

Structural Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • Data analysis involves the assignment of all proton and carbon signals to their respective atoms in the molecule, confirming the connectivity and stereochemistry.

  • X-ray Crystallography:

    • Single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

    • A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

    • The data is processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Data Presentation: Spectroscopic and Crystallographic Data

While specific, publicly available experimental spectra for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate are not readily found in the scientific literature, the expected characteristic signals based on its structure are summarized below. For comparison, data for a structurally related compound, where available, would be presented alongside.

Table 1: Expected NMR Data for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate

Assignment ¹H NMR (Expected Chemical Shift, ppm) ¹³C NMR (Expected Chemical Shift, ppm)
Bpin-C(CH₃)₂~1.25 (s, 12H)~24.8
Bpin-C(CH₃)₂-~83.5
Cyclohexene-H (alkenyl)~6.5-7.0 (m, 1H)~130-140
Cyclohexene-H (allylic)~2.0-2.5 (m)~30-40
Cyclohexene-H (aliphatic)~1.5-2.2 (m)~25-35
-CH₂-COOEt~2.3 (d)~40
-CH-CH₂-COOEt~2.0 (m)~35
-O-CH₂-CH₃~4.1 (q)~60
-O-CH₂-CH₃~1.2 (t)~14
-C=O-~172

X-ray Crystallography Data:

To date, a public crystal structure for Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate has not been deposited in crystallographic databases. The availability of such data would provide unequivocal confirmation of the compound's three-dimensional structure.

Visualization of Key Processes

To aid in the understanding of the experimental workflows and the role of this molecule, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification Cyclohexene_precursor Cyclohexene Precursor Reaction Palladium-Catalyzed Borylation Cyclohexene_precursor->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Crude_Product Crude Product Reaction->Crude_Product Work-up Purified_Product This compound Crude_Product->Purified_Product Column Chromatography

Caption: Synthetic workflow for this compound derivatives.

PROTAC_Mechanism cluster_components Components cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: General mechanism of action for a PROTAC.

Comparison with Alternatives

The this compound linker offers a semi-rigid backbone for the construction of PROTACs. This contrasts with more flexible linkers, such as polyethylene glycol (PEG) chains, and more rigid aromatic linkers. The choice of linker is critical and can significantly impact the efficacy of the final PROTAC molecule by influencing:

  • Ternary Complex Stability: The linker must position the protein of interest and the E3 ligase optimally to form a stable and productive ternary complex.

  • Cell Permeability: The physicochemical properties of the linker, including its rigidity and polarity, affect the ability of the PROTAC to cross cell membranes.

  • Solubility: The overall solubility of the PROTAC is influenced by the linker.

While direct comparative performance data for PROTACs utilizing this specific linker versus others is often study-specific and not broadly compiled, the recurring use of this cyclohexene-based linker in patent literature suggests its utility in achieving desired degradation profiles for specific targets.

A Comparative Guide to the Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt), a valuable building block in medicinal chemistry and materials science. This document outlines the prevalent synthetic strategy, offering detailed experimental protocols and quantitative data to inform methodological selection.

Primary Synthetic Route: Miyaura Borylation of a Vinyl Triflate

The most direct and widely utilized method for the synthesis of this compound is the Miyaura borylation. This palladium-catalyzed cross-coupling reaction involves the borylation of a vinyl triflate precursor, ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate, with bis(pinacolato)diboron. This method is favored for its high efficiency and functional group tolerance.[1][2]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Vinyl_Triflate Ethyl 4-((trifluoromethanesulfonyl)oxy) -3-cyclohexene-1-carboxylate Target_Molecule Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) cyclohex-3-enecarboxylate Vinyl_Triflate->Target_Molecule Miyaura Borylation Diboron Bis(pinacolato)diboron Diboron->Target_Molecule Catalyst Pd(dppf)Cl2 Base KOAc Solvent Dioxane Temperature 110 °C

Figure 1. Synthetic pathway for this compound via Miyaura borylation.

Quantitative Data Summary

While a specific yield for the synthesis of this compound via this exact route is not explicitly reported in readily available literature, analogous Miyaura borylation reactions of cyclic vinyl triflates are known to proceed in high yields.[1][2] Based on similar transformations, the expected yield is estimated to be in the range of 80-95%.

ParameterMiyaura Borylation of Vinyl Triflate
Starting Material Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate
Key Reagents Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc
Solvent Dioxane
Reaction Temperature 110 °C
Reaction Time 16 hours
Reported/Estimated Yield High (Estimated 80-95%)[1][2]
Byproducts Triflate salts, acetate salts
Workup/Purification Liquid-liquid extraction, column chromatography

Experimental Protocol

Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Materials:

  • Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel containing dioxane (5 mL), add ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).

  • Heat the reaction mixture at 110 °C for 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate (10 mL) and a saturated sodium bicarbonate solution (10 mL).

  • Separate the aqueous phase and extract with ethyl acetate (2 x 10 mL).

  • Combine the organic phases and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain the final product.

Alternative Synthetic Strategies

While the Miyaura borylation of the corresponding vinyl triflate is the most direct approach, other synthetic strategies could theoretically be employed, although they are not as well-documented for this specific target molecule.

  • Hydroboration of a Diene Precursor: A potential alternative could involve the synthesis of a suitable diene precursor, such as ethyl cyclohexa-1,3-diene-1-carboxylate, followed by a regioselective hydroboration reaction. However, the synthesis of the diene precursor and controlling the regioselectivity of the hydroboration could present significant challenges.

Conclusion

The Miyaura borylation of ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate stands out as the most efficient and well-established method for the synthesis of this compound. The reaction proceeds under relatively mild conditions and is expected to provide high yields, making it a reliable choice for laboratory-scale synthesis and for the production of this valuable chemical intermediate. Researchers requiring this compound are advised to utilize this robust protocol.

References

The Stability Showdown: Boronic Acids vs. Boronic Esters in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, boronic acids and their ester derivatives stand out as remarkably versatile building blocks. Their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, the successful application of these reagents is intrinsically linked to their stability. For researchers and drug development professionals, understanding the nuances of their stability under various conditions is paramount for robust and reproducible results. This guide provides an objective comparison of the stability of boronic acids and their corresponding esters, supported by experimental data and detailed protocols.

At a Glance: The Stability Trade-Off

The core difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in their free form but are also more susceptible to various degradation pathways. Boronic esters, on the other hand, offer enhanced stability, simplifying handling, purification, and storage, though this often comes at the cost of attenuated reactivity. The choice between the two is therefore a critical consideration in experimental design.

Key Instability Pathways

Two primary degradation pathways that affect the stability of boronic acids are dehydration to form boroxines and protodeboronation.

1. Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1] This process is reversible in the presence of water and can complicate accurate quantification and stoichiometry in reactions.[2]

2. Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired functionality.[3] This process can be catalyzed by acid or base and is influenced by the electronic properties of the organic substituent.[3]

Boronic esters, particularly cyclic esters formed with diols, are significantly less prone to both boroxine formation and protodeboronation, contributing to their enhanced stability.[1][4]

Comparative Stability Data

The stability of boronic acids and their esters is highly dependent on the specific compound and the conditions to which it is exposed. The following tables summarize quantitative data on their relative stability under different conditions.

Table 1: Benchtop Stability of Unstable Heteroaryl Boronic Acids

This table illustrates the decomposition of several boronic acids when stored on the benchtop exposed to air over a 15-day period. The data highlights the inherent instability of certain unprotected boronic acids.

Boronic AcidStructure% Purity after 15 days
2-Furanboronic acidC₄H₅BO₃<5%
2-Pyrroleboronic acidC₄H₆BNO₂<5%
2-Indoleboronic acidC₈H₈BNO₂10%
Vinylboronic acidC₂H₅BO₂<5%
Cyclopropylboronic acidC₃H₇BO₂<5%
2-Thiopheneboronic acidC₄H₅BO₂S80%
2-Benzofuranboronic acidC₈H₇BO₃65%
2-Benzothiopheneboronic acidC₈H₇BO₂S90%
Data summarized from Gillis, E. P., et al. (2009).[2]
Table 2: Comparative Oxidative Stability of Phenylboronic Acid (PBA) and its Derivatives

This table presents the second-order rate constants for the oxidation of phenylboronic acid and its cyclic derivatives by hydrogen peroxide, demonstrating the enhanced oxidative stability of certain boronic esters.

CompoundAbbreviationpKak_obs (M⁻¹s⁻¹) at pH 7.4Relative Stability (vs. PBA)
Phenylboronic acidPBA8.83491
BenzoxaboroleBL7.34.2~12x more stable
BoralactoneBOL6.750.0097~5000x more stable
BenzoxaborinaneBN8.659~0.8x as stable
Boralactone DerivativeBON8.10.041~1200x more stable
Data from "Boronic acid with high oxidative stability and utility in biological contexts" PNAS (2021).[5]
Table 3: Comparison of Common Boronic Acid Protecting Groups (Esters)

Different diols can be used to form boronic esters, each conferring a different level of stability. This table compares some of the most common ones.

DerivativeAbbreviationKey FeaturesConsiderations
Potassium TrifluoroborateArBF₃KCrystalline, air-stable solids.[1]Can be tedious to isolate and purify.[1]
Pinacol Boronate EsterArB(pin)More stable than boronic acids, but can be prone to hydrolysis.[2]Transmetalation can be slower than with boronic acids.[2]
N-Methyliminodiacetic Acid BoronateArB(MIDA)Exceptionally stable, crystalline solids enabling "slow-release" of the boronic acid.[2]Synthesis requires heating with azeotropic removal of water.[2]
Diethanolamine BoronateDABOAir and water-stable crystalline adducts that hydrolyze to the active boronic acid in aqueous solutions.[2]Use in coupling reactions may sometimes require copper additives.[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately assessing the stability of boronic acids and esters.

Protocol 1: Assessing Benchtop Stability of a Heteroaryl Boronic Acid

Objective: To determine the stability of a solid boronic acid when exposed to the atmosphere over time.

Materials:

  • Heteroaryl boronic acid of interest

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

  • Vials

Procedure:

  • Place a known quantity (e.g., 100 mg) of the heteroaryl boronic acid in an open vial on the laboratory bench.[2]

  • At specified time points (e.g., Day 0, 1, 3, 7, 15), take a small, accurately weighed aliquot of the solid.[2]

  • Dissolve the aliquot and a precise amount of the internal standard in a suitable deuterated solvent.[2]

  • Acquire a ¹H NMR spectrum of the solution.

  • Determine the purity of the boronic acid at each time point by integrating a characteristic peak of the boronic acid against a peak of the internal standard.[2]

  • Plot the % purity versus time to determine the stability profile.[2]

Protocol 2: Determining the Rate of Oxidative Degradation

Objective: To quantify the rate of oxidation of a boronic acid or ester by a reactive oxygen species (e.g., hydrogen peroxide).

Materials:

  • Boronic acid or ester of interest

  • Hydrogen peroxide solution of known concentration

  • Buffer solution of the desired pH

  • UV-Vis spectrophotometer or NMR spectrometer

Procedure (UV-Vis method):

  • Prepare a stock solution of the boronic acid/ester in the chosen buffer.

  • Prepare a stock solution of hydrogen peroxide in the same buffer.

  • In a cuvette, mix the boronic acid/ester solution with the hydrogen peroxide solution to initiate the reaction.

  • Monitor the change in absorbance at a wavelength where the starting material or product has a distinct absorbance profile over time.

  • Calculate the observed rate constant (k_obs) from the kinetic trace. The second-order rate constant can be determined by dividing k_obs by the concentration of hydrogen peroxide (if the reaction is pseudo-first-order).[5]

Visualizing Stability Relationships

The following diagrams illustrate key concepts related to the stability of boronic acids and esters.

Boronic_Acid_Equilibria BoronicAcid R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine - H₂O + H₂O BoronicEster R-B(OR')₂ (Boronic Ester) BoronicAcid->BoronicEster + Diol - Diol

Equilibrium between a boronic acid, its boroxine, and a boronic ester.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Stability Assay cluster_analysis Data Acquisition & Analysis Prep_BA Prepare Boronic Acid Stock Solution Mix_BA Mix Boronic Acid with Reagent Prep_BA->Mix_BA Prep_BE Prepare Boronic Ester Stock Solution Mix_BE Mix Boronic Ester with Reagent Prep_BE->Mix_BE Prep_Reagent Prepare Degrading Reagent (e.g., H₂O₂, Buffer) Prep_Reagent->Mix_BA Prep_Reagent->Mix_BE Monitor Monitor Reaction Progress (e.g., NMR, UV-Vis) Mix_BA->Monitor Mix_BE->Monitor Kinetics Determine Rate Constants and Half-life Monitor->Kinetics Compare Compare Stability Kinetics->Compare

A generalized workflow for a comparative stability assay.

Conclusion

The choice between a boronic acid and a boronic ester is a critical decision in experimental design, with significant implications for the outcome of a reaction or the viability of a drug candidate. While boronic acids offer higher intrinsic reactivity, their susceptibility to degradation necessitates careful handling and, in many cases, the use of a more stable boronic ester derivative is advantageous. The data presented in this guide underscores the enhanced stability of boronic esters, particularly cyclic variants, towards common decomposition pathways such as hydrolysis and oxidation. By understanding the relative stabilities and employing robust experimental protocols, researchers can harness the full potential of these invaluable synthetic tools in their scientific endeavors.

References

Mechanistic Showdown: Unraveling the Transmetalation Step in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While the catalytic cycle is generally understood to proceed through oxidative addition, transmetalation, and reductive elimination, the intimate mechanism of the crucial transmetalation step has been a subject of intense investigation and debate. This guide provides a comprehensive comparison of the two dominant proposed mechanisms for the transmetalation step, supported by experimental data, detailed protocols, and visual workflows to aid researchers in understanding and optimizing this pivotal reaction.

The Heart of the Matter: Two Competing Pathways for Transmetalation

The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. The long-standing debate has centered on the nature of the active palladium and boron species involved in this transfer. Two primary pathways have been proposed and rigorously studied: the "boronate" pathway and the "oxo-palladium" (or hydroxo) pathway.

The Boronate Pathway (Path A): This mechanism posits that the base activates the boronic acid to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the aryl group to the palladium center.

The Oxo-Palladium Pathway (Path B): In this alternative mechanism, the base reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide or alkoxide complex. This palladium-hydroxo/alkoxo species then undergoes transmetalation with the neutral boronic acid.

The following diagram illustrates the overall catalytic cycle of the Suzuki-Miyaura reaction, highlighting the divergence at the transmetalation step into the two proposed pathways.

Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2)  Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Comparison of Transmetalation Pathways

Deciphering which pathway predominates under typical reaction conditions has been a key focus of mechanistic studies. The seminal work by Carrow and Hartwig provided crucial kinetic data that sheds light on this question. By isolating and reacting the proposed intermediate complexes, they were able to directly compare the rates of the two pathways.[1][2]

PathwayPalladium SpeciesBoron SpeciesLigand (L)Temperature (°C)Observed Rate Constant (k_obs, s⁻¹)Relative RateReference
Oxo-Palladium (Path B) [(Ph₃P)Pd(Ph)(μ-OH)]₂p-tolylboronic acidPPh₃-402.4 x 10⁻³~14,000 [1]
Boronate (Path A) (Ph₃P)₂Pd(Ph)(I)potassium p-tolyltrihydroxyboratePPh₃-401.7 x 10⁻⁷1 [1]

Analysis of Kinetic Data: The kinetic data presented in the table above demonstrates a dramatic difference in the rates of the two pathways under the studied conditions. The reaction between the arylpalladium(II) hydroxo complex and neutral boronic acid (Oxo-Palladium Pathway) is approximately 14,000 times faster than the reaction between the arylpalladium(II) halide complex and the pre-formed boronate (Boronate Pathway).[1] This substantial rate difference strongly suggests that the Oxo-Palladium Pathway is the dominant mechanism for transmetalation in Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures.[1]

The Role of Ligands and Substrates: A Deeper Dive

The choice of phosphine ligand and the nature of the organoboron species also play a critical role in the efficiency of the transmetalation step.

Ligand Effects

The electronic and steric properties of the phosphine ligand can significantly influence the rate of transmetalation. While comprehensive quantitative data across a wide range of ligands is sparse in a single study, computational and experimental studies have elucidated key trends.

LigandKey PropertiesEffect on TransmetalationRationale
Electron-donating, bulky phosphines (e.g., Buchwald-type ligands) High electron density on Pd, sterically demandingGenerally accelerate transmetalationPromote ligand dissociation to create a vacant coordination site on palladium, which is often a prerequisite for the association of the boron reagent.
Electron-withdrawing phosphines Lower electron density on PdCan lower the energy barrier for transmetalation in some computational models.The effect is complex and can be influenced by the specific elementary step that is rate-limiting.
Substrate Effects: Boronic Acids vs. Boronate Esters

While boronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, their corresponding esters (e.g., pinacol esters) are also widely used due to their enhanced stability and ease of purification. The reactivity of these different boron species in the transmetalation step is a critical consideration.

Kinetic studies have shown that the structure of the boronic ester has a profound impact on the rate of transmetalation. For instance, glycol and dimethyl boronic esters have been observed to undergo transmetalation significantly faster than the corresponding boronic acid under anhydrous conditions. This suggests that boronic esters can directly participate in the transmetalation step without prior hydrolysis.[3]

Boron SpeciesRelative Reactivity in TransmetalationKey Considerations
Boronic Acid Generally considered highly reactive, especially in the presence of a base to form the boronate.Can be prone to protodeboronation and other side reactions.
Boronate Esters (e.g., pinacol) Reactivity is highly dependent on the diol backbone. Some esters are more reactive than the corresponding boronic acid.More stable and easier to handle than boronic acids. Can participate directly in transmetalation.

Visualizing the Mechanistic Pathways

The following diagrams, rendered using the DOT language, illustrate the two competing transmetalation pathways and a typical experimental workflow for their kinetic analysis.

Transmetalation_Pathways cluster_path_a Boronate Pathway (Path A) cluster_path_b Oxo-Palladium Pathway (Path B) ArB(OH)2 ArB(OH)2 ArB(OH)3- ArB(OH)3- ArB(OH)2->ArB(OH)3- Base (OH-) Ar-Pd-Ar' [Ar-Pd-Ar'(L2)] ArB(OH)3-->Ar-Pd-Ar' [Ar'Pd(II)X(L2)] Ar'Pd(II)X(L2) Ar'Pd(II)X(L2) Ar'Pd(II)OH(L2) Ar'Pd(II)OH(L2) Ar'Pd(II)X(L2)->Ar'Pd(II)OH(L2) Base (OH-) Ar'Pd(II)OH(L2)->Ar-Pd-Ar' [ArB(OH)2]

Caption: The two competing pathways for transmetalation.

Kinetic_Study_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Pd-complex, Boron reagent) Start->Prepare_Reagents NMR_Setup Equilibrate NMR Tube with Pd-complex at low T Prepare_Reagents->NMR_Setup Rapid_Injection Rapidly Inject Boron Reagent NMR_Setup->Rapid_Injection Data_Acquisition Acquire Time-Resolved Spectra (e.g., 31P NMR) Rapid_Injection->Data_Acquisition Analysis Analyze Spectral Data to Determine Rate Constants Data_Acquisition->Analysis End End Analysis->End

Caption: A typical experimental workflow for kinetic analysis.

Experimental Protocols

For researchers looking to conduct their own mechanistic studies or optimize their Suzuki-Miyaura reactions, understanding the experimental procedures is paramount.

General Procedure for Suzuki-Miyaura Coupling

The following is a representative, general procedure for a Suzuki-Miyaura cross-coupling reaction.[4][5] Optimization of the palladium source, ligand, base, solvent, and temperature is often necessary for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the organoboron reagent (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 0.5-5 mol%) and the phosphine ligand (if required).

  • Solvent and Degassing: Add the solvent (e.g., toluene, dioxane, THF, often with a small amount of water). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol for Kinetic Studies by ³¹P NMR Spectroscopy

The following protocol is based on the methods used by Carrow and Hartwig to compare the transmetalation pathways.[1]

  • Preparation of Stock Solutions: Prepare stock solutions of the isolated arylpalladium(II) complex (e.g., [(Ph₃P)Pd(Ph)(μ-OH)]₂ or (Ph₃P)₂Pd(Ph)(I)) and the organoboron reagent (e.g., p-tolylboronic acid or potassium p-tolyltrihydroxyborate) in a suitable deuterated solvent (e.g., THF-d₈).

  • NMR Sample Preparation: In an NMR tube, place the desired amount of the arylpalladium(II) complex stock solution. If necessary, add a stock solution of an internal standard.

  • Temperature Equilibration: Place the NMR tube in the spectrometer probe and allow it to equilibrate to the desired low temperature (e.g., -40 °C).

  • Kinetic Run Initiation: Rapidly inject the pre-cooled stock solution of the organoboron reagent into the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of ³¹P NMR spectra at fixed time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting palladium complex and any new palladium species that form over time. Plot the natural logarithm of the concentration of the starting complex versus time. The negative of the slope of this line will give the observed rate constant (k_obs).

Conclusion

The mechanistic studies of the transmetalation step in the Suzuki-Miyaura reaction have provided invaluable insights into the intricacies of this powerful transformation. The compelling kinetic evidence strongly supports the predominance of the oxo-palladium pathway under many common reaction conditions.[1] Understanding the factors that govern the rate of transmetalation, including the nature of the palladium and boron species, the choice of ligand, and the reaction conditions, empowers researchers to design more efficient and robust cross-coupling methodologies for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for professionals seeking to leverage a deeper mechanistic understanding to drive innovation in their respective fields.

References

A Comparative Guide to the Computational Analysis of Transition States in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The computational analysis of transition states is a cornerstone of modern mechanistic chemistry, providing invaluable insights into the reactivity, selectivity, and efficiency of palladium-catalyzed reactions. This guide offers an objective comparison of computational approaches for elucidating these fleeting, high-energy structures, supported by experimental data and detailed methodologies.

Comparison of Computational Methods for Transition State Analysis

The accuracy of transition state (TS) analysis in palladium-catalyzed reactions is highly dependent on the chosen computational method. Density Functional Theory (DFT) is the most widely used approach due to its balance of computational cost and accuracy. Below is a comparison of different DFT functionals and their performance in calculating activation barriers for key palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental C-C bond-forming reaction. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.[1] Computational studies have extensively investigated the mechanism, with the B3LYP functional being a popular choice for examining the full catalytic cycle.[2][3]

Table 1: Calculated Activation Barriers (kcal/mol) for the Suzuki-Miyaura Reaction

StepDFT FunctionalModel SystemCalculated BarrierReference
Oxidative AdditionBP86/6-31G*Phenylboronic acid + Acetic anhydrideModerate[4]
TransmetalationB3LYPPhenyl chloride + Phenylboronic acidRate-determining[2][3]
Reductive EliminationB3LYPVinyl bromide + Vinylboronic acidLow barrier[1]

Note: "Moderate" and "Low barrier" are qualitative descriptions from the source where specific numerical values for the entire landscape were not provided in the abstract.

C-H Activation

Palladium-catalyzed C-H activation is a powerful tool for direct functionalization. Computational studies have been crucial in understanding the mechanism, particularly the nature of the C-H cleavage step, which is often the rate- and regioselectivity-determining step.[5]

Table 2: Calculated Activation Barriers (kcal/mol) for Pd-Catalyzed C-H Activation

Catalyst/MechanismDFT FunctionalSubstratemeta-TS (kcal/mol)ortho-TS (kcal/mol)para-TS (kcal/mol)Reference
Pd-Ag heterodimerNot SpecifiedToluene derivative24.827.828.3[5]
Pd dimerNot SpecifiedToluene derivativeHigher than heterodimer--[5]
Pd monomerNot SpecifiedToluene derivativeMuch higherPredicted ortho-[5]
Pd trimerNot SpecifiedToluene derivative37.9--[5]
Allylic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a versatile method for C-C, C-N, and C-O bond formation. The mechanism involves the formation of a cationic (η³-allyl)Pd intermediate.[6] Computational studies have been instrumental in elucidating the factors that control regioselectivity.[6][7]

Table 3: Performance of DFT Functionals for Late-Transition-Metal Reactions

FunctionalMean Absolute Deviation (kcal/mol) vs. BenchmarkKey FindingReference
PBE0-D31.1Best overall performer for a benchmark set[8]
PW6B95-D31.9Good performance[8]
B3LYP-D31.9Good performance[8]
M06-HF7.0Less accurate for these reactions[8]
M06-2X6.3Less accurate for these reactions[8]
M064.9Less accurate for these reactions[8]

A benchmark study on various DFT functionals for late-transition-metal reactions found that "kinetics" functionals like mPW1K and BB1K perform poorly, while hybrid functionals such as PBE0, B1B95, and PW6B95 show better performance.[[“]][10]

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the computational analysis of palladium-catalyzed transition states.

General Computational Details
  • Software: Gaussian, ORCA, MOPAC2012, and AARON are commonly used software packages for transition state optimization and analysis.[11][12][13]

  • DFT Functionals: A range of functionals are used, with B3LYP being a popular choice for general mechanistic studies.[2][3] For higher accuracy, benchmark studies suggest functionals like PBE0-D3 and PW6B95-D3 are preferable.[8]

  • Basis Sets: Slater-type orbital (STO) basis sets of at least triple-zeta quality (TZ2P) with polarization functions are recommended for accurate results.[14]

  • Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the effect of the solvent on the reaction energetics.

  • Transition State Search: Transition state (TS) geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by following the reaction path.[12][15] The nature of the TS is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to verify that the located transition state connects the correct reactant and product states.[12]

Example Protocol for Suzuki-Miyaura Reaction Analysis

A representative computational protocol for studying the Suzuki-Miyaura reaction involves:

  • Model System: The reaction of phenyl chloride and phenylboronic acid catalyzed by a palladium complex with N- or P-chelating ligands.[2]

  • DFT Functional: B3LYP.[2]

  • Methodology: The full catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, is modeled. Intermediates and transition states for each step are located and characterized.[2]

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OA_TS Oxidative Addition TS Pd0->OA_TS Ar-X PdII Ar-Pd(II)-X(L2) OA_TS->PdII Trans_TS Transmetalation TS PdII->Trans_TS Ar'-B(OR)2 PdII_Ar_Ar Ar-Pd(II)-Ar'(L2) Trans_TS->PdII_Ar_Ar RE_TS Reductive Elimination TS PdII_Ar_Ar->RE_TS RE_TS->Pd0 Product Ar-Ar' RE_TS->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational_Workflow cluster_setup System Setup cluster_calc Quantum Chemical Calculations cluster_analysis Analysis Reactants Define Reactants & Products Model Choose Model System (Ligands, Substrates) Reactants->Model Method Select DFT Functional & Basis Set Model->Method TS_Search Transition State Search Method->TS_Search IRC Intrinsic Reaction Coordinate Calculation TS_Search->IRC Energy Calculate Relative Energies IRC->Energy Mechanism Elucidate Reaction Mechanism Energy->Mechanism Selectivity Analyze Origin of Selectivity Mechanism->Selectivity

Caption: A general workflow for the computational analysis of a reaction mechanism.

CH_Activation_Pathways Start Pd(II) Catalyst + Substrate CMD Concerted Metalation-Deprotonation (CMD) Start->CMD EP Electrophilic Palladation Start->EP Intermediate C-H Activated Intermediate CMD->Intermediate EP->Intermediate Product Functionalized Product Intermediate->Product

Caption: Competing pathways in palladium-catalyzed C-H activation.

References

A Comparative Guide to the Efficacy of Phosphine Ligands in Suzuki-Miyaura Couplings of Cyclohexenyl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of phosphine ligand is critical in optimizing these reactions, directly influencing catalytic activity, stability, and selectivity. This guide provides a comparative analysis of various phosphine ligands for the coupling of Bpin-Cyclohexene-C-COOEt and structurally related vinyl boronic esters, supported by available experimental and kinetic data.

Performance Comparison of Phosphine Ligands

While direct comparative yield data for a broad range of phosphine ligands with the specific substrate this compound is not extensively published, kinetic studies and catalyst screening for similar vinyl and secondary alkyl boronic esters provide valuable insights into ligand efficacy. The following table summarizes the performance of several common phosphine ligands in Suzuki-Miyaura couplings, drawing from kinetic data and known catalytic efficiencies for related substrates.

Ligand TypeSpecific Ligand(s)Key Features & Performance Characteristics
Triarylphosphines Triphenylphosphine (PPh₃)A classical and widely used ligand. In kinetic studies of the transmetalation step, a key part of the catalytic cycle, the reaction rate with PPh₃ was found to be the fastest among the ligands tested (PPh₃ > i-Pr₃P > DPPF), suggesting it facilitates the generation of a coordinatively unsaturated and electrophilic palladium center necessary for this step[1]. However, it may be less effective for more challenging or sterically hindered substrates compared to modern bulky ligands.
Trialkylphosphines Triisopropylphosphine (i-Pr₃P)A more electron-rich and sterically demanding ligand than PPh₃. It showed a moderate rate in kinetic studies of transmetalation[1]. The increased steric bulk and electron-donating ability can be beneficial in promoting oxidative addition and stabilizing the catalytic species.
Ferrocenylphosphines 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)A bidentate ligand that forms a stable complex with palladium. It exhibited the slowest rate of transmetalation in the kinetic comparison[1]. While this may seem disadvantageous, the stability of the DPPF-palladium complex can be beneficial in preventing catalyst decomposition and is often effective in a broad range of Suzuki-Miyaura couplings.
Biarylphosphines SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A highly effective, bulky, and electron-rich monophosphine ligand. SPhos has demonstrated unprecedented activity for Suzuki-Miyaura couplings of aryl, heteroaryl, and vinylboronic acids, often allowing for reactions at low catalyst loadings and room temperature[2][3]. Its steric bulk is thought to promote the crucial reductive elimination step.
Phosphinites Not specifiedPhosphinite ligands are another class of phosphorus-based ligands that have shown promise in Suzuki-Miyaura reactions. Their performance is also governed by a combination of steric and electronic effects, with bulky and electron-donating phosphinites generally favoring the reaction[4].

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura reaction with a phosphine ligand is provided below. It is important to note that the optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the chosen phosphine ligand.

General Procedure for Suzuki-Miyaura Coupling of a Boronic Ester:

To an oven-dried Schlenk tube, the following reagents are added:

  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Boronic ester (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-2 mol%)

  • Phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio for monodentate ligands)

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, THF) is then added. The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, GC-MS, LC-MS).

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the desired cross-coupled product.[4]

Visualizing the Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for screening phosphine ligands and the fundamental steps of the Suzuki-Miyaura catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Boronic Ester, Base assembly Combine Reagents & Catalyst under Inert Atmosphere reagents->assembly catalyst_prep Prepare Palladium Precursor & Phosphine Ligand Solution catalyst_prep->assembly heating Heat to Reaction Temperature assembly->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [(HO)2B-R2]⁻ PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product reagents R1-X + (HO)2B-R2

References

A Comparative Guide to Boronic Esters in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral boronic esters are indispensable intermediates in modern asymmetric synthesis, offering a versatile platform for the stereocontrolled construction of complex molecules. Their stability, coupled with the predictable stereochemical outcome of their transformations, has established them as crucial building blocks in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of the performance of common classes of boronic esters—specifically chiral diol-derived esters, pinacol esters, and N-methyliminodiacetic acid (MIDA) esters—in key asymmetric transformations, supported by experimental data.

Core Differences in Reactivity and Stability

The choice of boronic ester is dictated by the specific requirements of the synthetic route, balancing reactivity, stability, and the need for stereocontrol.

  • Chiral Diol-Derived Boronic Esters: These esters, particularly those derived from C2-symmetric diols like pinanediol, are primarily employed for substrate-controlled asymmetric synthesis. The chiral auxiliary is covalently bound to the boron atom, directing the stereochemical outcome of subsequent reactions on a prochiral center. The Matteson homologation is a classic example where exceptional levels of diastereoselectivity can be achieved.[1][2][3][4]

  • Pinacol Boronic Esters: As achiral esters, pinacol boronates are widely used in reagent-controlled asymmetric reactions, where an external chiral catalyst or reagent dictates the stereochemistry. They are common products of catalytic asymmetric hydroboration and are valued for their general stability and compatibility with a wide range of reaction conditions.[5][6][7]

  • MIDA Boronic Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids. The tetracoordinate boron center in MIDA esters renders them unreactive in many transformations, including Suzuki-Miyaura cross-coupling, until the MIDA group is cleaved under mild basic conditions. This "protecting group" nature allows for sequential and controlled reactions, which is particularly advantageous in complex syntheses and in cases where the corresponding boronic acid is unstable.

Logical Relationships in Boronic Ester Selection

The selection of a suitable boronic ester is a critical decision in the design of an asymmetric synthesis. The following diagram illustrates the logical workflow for choosing between the major classes of boronic esters based on the synthetic strategy.

G Diagram 1: Logical Workflow for Boronic Ester Selection start Asymmetric Synthesis Goal strategy Stereocontrol Strategy? start->strategy substrate_controlled Substrate-Controlled strategy->substrate_controlled Substrate reagent_controlled Reagent-Controlled strategy->reagent_controlled Reagent chiral_diol Use Chiral Diol-Derived Ester (e.g., Pinanediol) substrate_controlled->chiral_diol achiral_ester Use Achiral Boronic Ester reagent_controlled->achiral_ester stability Boronic Acid Stability? achiral_ester->stability stable Stable stability->stable Yes unstable Unstable or Iterative Cross-Coupling Needed stability->unstable No pinacol Use Pinacol Boronic Ester stable->pinacol mida Use MIDA Boronic Ester unstable->mida

Diagram 1: Logical Workflow for Boronic Ester Selection

Performance Comparison in Key Asymmetric Reactions

The following tables summarize the performance of different boronic esters in representative asymmetric transformations.

Table 1: Matteson Homologation of Boronic Esters

The Matteson homologation is a powerful method for the stereocontrolled one-carbon extension of boronic esters. The diastereoselectivity is highly dependent on the chiral diol auxiliary employed.

Chiral AuxiliarySubstrateProduct Diastereomeric Ratio (dr)Yield (%)Reference
(+)-PinanediolAlkylboronate>99:1>99[8]
(R,R)-1,2-Dicyclohexylethanediol (DICHED)Arylboronate>98:285-95[9]
(R,R)-1,2-Diisopropylethanediol (DIPED)Alkylboronate>99:1High[10]
Table 2: Catalytic Asymmetric Hydroboration of Alkenes

This reaction typically employs pinacolborane, leading to the formation of chiral pinacol boronic esters. The enantioselectivity is controlled by the chiral ligand on the metal catalyst.

Substrate (Alkene)Catalyst/LigandProductEnantiomeric Ratio (er)Yield (%)Reference
β-aryl methylidene phosphonate[Rh(cod)Cl]₂ / (R,R)-T2Chiral tertiary benzylic boronic ester (pinacol)97:381[5]
Trisubstituted alkyl phosphonate[Rh(cod)Cl]₂ / (R,R)-T2Chiral tertiary boronic ester (pinacol)99:182[6]
β,γ-unsaturated oxime etherRh(nbd)₂BF₄ / (S,S)-T1Chiral tertiary boronic ester (pinacol)95:581[7]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the asymmetric synthesis and subsequent transformation of chiral boronic esters.

G Diagram 2: General Experimental Workflow start Starting Material (e.g., Alkene, Boronic Ester) reaction Asymmetric Boron Installation (e.g., Hydroboration, Homologation) start->reaction product Chiral Boronic Ester reaction->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Chromatography) workup->purification characterization Characterization (NMR, HPLC, etc.) purification->characterization transformation Stereospecific Transformation (e.g., Oxidation, Cross-Coupling) characterization->transformation final_product Final Chiral Product transformation->final_product

Diagram 2: General Experimental Workflow
Detailed Methodologies

Protocol 1: Matteson Homologation of a Pinanediol Boronic Ester

This protocol is adapted from the work of Matteson et al. and describes the highly diastereoselective homologation of an alkylboronic ester.[8]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of (+)-pinanediol alkylboronate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Carbenoid Generation: Cool the solution to -100 °C (liquid N₂/ether bath). In a separate flask, prepare a solution of dichloromethyllithium (LiCHCl₂) by adding n-butyllithium to a solution of dichloromethane in THF at -100 °C.

  • Homologation: Slowly add the pre-formed LiCHCl₂ solution to the boronic ester solution while maintaining the temperature at -100 °C.

  • Rearrangement: After the addition is complete, add a solution of anhydrous zinc chloride (ZnCl₂) in THF. Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: The resulting α-chloroboronic ester is often used without further purification. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or after conversion to a more suitable derivative.

Protocol 2: Phosphonate-Directed Catalytic Asymmetric Hydroboration

This protocol is based on the work of Takacs and coworkers for the synthesis of chiral tertiary boronic esters.[6]

  • Catalyst Preparation: In a glovebox, charge a vial with [Rh(cod)Cl]₂ (1.0 mol %), AgBF₄ (2.0 mol %), and the chiral TADDOL-derived monophosphite ligand (2.2 mol %). Add anhydrous dichloromethane (DCM) and stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the allylic phosphonate substrate (1.0 equiv) in DCM.

  • Hydroboration: To the substrate solution, add the prepared catalyst solution followed by pinacolborane (1.2 equiv). Stir the reaction at room temperature for the specified time (typically 12-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel. The enantiomeric ratio of the product is determined by chiral HPLC analysis.

Conclusion

The selection of a boronic ester for asymmetric synthesis is a critical parameter that significantly influences the outcome of the reaction. Chiral diol-derived esters, such as those from pinanediol, offer excellent substrate-controlled stereoselectivity, particularly in Matteson-type homologations. Pinacol boronic esters are the workhorses for reagent-controlled transformations like catalytic asymmetric hydroboration, providing a versatile platform for the synthesis of a wide range of chiral building blocks. MIDA boronates provide a unique advantage in terms of stability and controlled reactivity, making them superior for iterative cross-coupling strategies and for the use of otherwise unstable boronic acids. The experimental data and protocols provided in this guide offer a comparative framework to aid researchers in selecting the most appropriate boronic ester for their specific synthetic challenges.

References

Safety Operating Guide

Proper Disposal of Bpin-Cyclohexene-C-COOEt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Bpin-Cyclohexene-C-COOEt (ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate) as a hazardous chemical waste. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

This document outlines the necessary steps for the proper disposal of this compound (CAS: 1049004-32-1), a common reagent in drug development and chemical research. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

Quantitative Hazard Data

For a clear understanding of the hazards associated with this compound, the following table summarizes its GHS classification.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with organic compounds.

    • Ensure the waste container is stored in a well-ventilated, cool, and dry area, away from incompatible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate".

    • Include the CAS number (1049004-32-1) and indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Institutional Guidelines:

    • Follow your institution's specific chemical waste management procedures.

    • Contact your Environmental Health and Safety (EHS) department for guidance on collection schedules and specific container requirements.

  • Decontamination:

    • Thoroughly decontaminate any labware that has come into contact with this compound using an appropriate solvent (e.g., acetone, ethanol).

    • Collect the rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_empty Is the container empty? start->is_empty collect_waste Collect in a labeled, sealed hazardous waste container is_empty->collect_waste No rinse_container Triple rinse the container with a suitable solvent is_empty->rinse_container Yes contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup collect_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of the empty container as per institutional guidelines collect_rinsate->dispose_container dispose_container->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bpin-Cyclohexene-C-COOEt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bpin-Cyclohexene-C-COOEt, offering procedural guidance to foster a secure research environment.

When working with this compound, a compound utilized in laboratory chemical synthesis, a thorough understanding of its potential hazards is critical.[1] This substance is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is therefore non-negotiable to mitigate risks and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are fundamental to safely handling this compound. The following table summarizes the recommended PPE based on the compound's known hazards.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesButyl or neoprene gloves are recommended. Nitrile gloves are not generally advised for prolonged contact with esters.[2][3] Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection Chemical splash gogglesMust be worn to protect against splashes that can cause serious eye irritation.[1] A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][4]
Body Protection Fully-buttoned laboratory coatA standard lab coat prevents contamination of personal clothing.[2][3] For tasks with a higher risk of splashes or spills, a flame-resistant lab coat should be considered.[2]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a ventilated enclosure, if there is potential for aerosol generation, or if engineering controls are insufficient to maintain exposure below permissible limits.[3][4]
Footwear Closed-toe shoesFull-length pants and closed-toe shoes are mandatory at all times in the laboratory to protect against spills.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following experimental protocol outlines the key steps for safe handling in a laboratory setting.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A certified laboratory chemical fume hood is essential to control exposure to vapors and dust.[2]

Safe Handling Practices:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Read the Safety Data Sheet (SDS) thoroughly.[5]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: When weighing the solid, do so in a ventilated enclosure to avoid dust generation.[3] Use a spatula for transfers. For liquid transfers, consider using a siphon for better control, especially with larger quantities.[2]

  • Reaction Setup: Conduct all reactions within a chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, especially before leaving the laboratory, eating, or drinking.[2][5]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental protection.

Waste TypeDisposal Procedure
Solid this compound Sweep up spilled solid material, place it in a designated, labeled hazardous waste container, and dispose of it according to local, state, and federal regulations.
Liquid Solutions containing this compound For small spills (<50ml), absorb the liquid with an inert dry material like vermiculite or sand.[2][6] Place the absorbed material into a sealed, labeled hazardous waste container. For larger quantities, collect and store in a designated hydrocarbon waste bottle for collection by a licensed waste contractor.[6]
Contaminated Materials (e.g., gloves, paper towels) Place all contaminated disposable materials in a sealed bag and dispose of them as hazardous waste.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the empty container in accordance with institutional guidelines.

Visualizing the Workflow for Safe Handling and Disposal

To provide a clear, at-a-glance understanding of the necessary procedures, the following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng prep_ppe->prep_eng handling_weigh Weighing/Transfer prep_eng->handling_weigh prep_eng->handling_weigh handling_reaction Reaction Setup handling_weigh->handling_reaction handling_weigh->handling_reaction disposal_solid Solid Waste handling_weigh->disposal_solid handling_weigh->disposal_solid post_decon Decontaminate Work Area handling_reaction->post_decon handling_reaction->post_decon disposal_liquid Liquid Waste handling_reaction->disposal_liquid handling_reaction->disposal_liquid post_wash Wash Hands post_decon->post_wash post_decon->post_wash disposal_contam Contaminated PPE post_decon->disposal_contam post_decon->disposal_contam post_storage Store Chemical post_wash->post_storage post_wash->post_storage

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bpin-Cyclohexene-C-COOEt
Reactant of Route 2
Reactant of Route 2
Bpin-Cyclohexene-C-COOEt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.